molecular formula C8H8N4S B160945 5-[4-(Methylthio)phenyl]-1H-tetrazole CAS No. 138689-79-9

5-[4-(Methylthio)phenyl]-1H-tetrazole

Numéro de catalogue: B160945
Numéro CAS: 138689-79-9
Poids moléculaire: 192.24 g/mol
Clé InChI: BKSCIIVDHYXBRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[4-(Methylthio)phenyl]-1H-tetrazole is a versatile heterocyclic compound of significant interest in advanced research and development. The tetrazole core is a metabolically stable bioisostere of a carboxylic acid or cis-amide group, which makes it invaluable in medicinal chemistry for designing novel bioactive molecules . This specific derivative, with its 4-(methylthio)phenyl substituent, is a valuable scaffold in drug discovery, particularly in the development of agents for conditions like type 2 diabetes mellitus (T2DM). Tetrazole-containing compounds have shown promise as peroxisome proliferator-activated receptors (PPARs) agonists, protein tyrosine phosphatase 1B (PTP1B) inhibitors, and dipeptidyl peptidase-4 (DPP-4) inhibitors, often demonstrating activity that surpasses existing therapies . Beyond antidiabetic applications, the tetrazole moiety is a featured structure in active pharmaceutical ingredients (APIs) with antihypertensive, anti-allergic, antibiotic, and analgesic properties . Its utility extends into agricultural chemistry as an intermediate for fungicides and herbicides , as well as into materials science for the development of energetic materials like explosives and propellants, where its nitrogen-rich, multi-electron conjugated system contributes to high stability and performance . For research purposes only. Not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

5-(4-methylsulfanylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSCIIVDHYXBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406415
Record name 5-[4-(Methylthio)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138689-79-9
Record name 5-[4-(Methylthio)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS 138689-79-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[4-(Methylthio)phenyl]-1H-tetrazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, comprising a phenyl ring substituted with a methylthio group and a tetrazole ring, make it a valuable scaffold for the synthesis of novel bioactive molecules. The tetrazole moiety is a well-known bioisostere of the carboxylic acid group, often employed to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, potential therapeutic applications, and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 138689-79-9
Molecular Formula C₈H₈N₄S
Molecular Weight 192.24 g/mol
Appearance White to off-white crystalline solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as DMSO and DMF

Synthesis

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide. For the synthesis of this compound, the precursor would be 4-(methylthio)benzonitrile.

General Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below.

G cluster_start Starting Material cluster_reagents Reagents & Catalyst 4-(methylthio)benzonitrile 4-(methylthio)benzonitrile Reaction Reaction 4-(methylthio)benzonitrile->Reaction Sodium Azide (NaN3) Sodium Azide (NaN3) Sodium Azide (NaN3)->Reaction Catalyst Catalyst Catalyst->Reaction Workup_Purification Work-up & Purification Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Aryl 1H-Tetrazoles

Materials:

  • 4-(methylthio)benzonitrile

  • Sodium azide (NaN₃)

  • Catalyst (e.g., zinc chloride, ammonium chloride, or various Lewis acids)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a round-bottom flask, dissolve 4-(methylthio)benzonitrile in the chosen solvent (e.g., DMF).

  • Add sodium azide and the catalyst to the solution.

  • Heat the reaction mixture at an elevated temperature (typically ranging from 100 to 150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to protonate the tetrazole ring and precipitate the product.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system to obtain pure this compound.

Potential Biological Activities and Therapeutic Applications

Derivatives of 5-phenyl-1H-tetrazole have been investigated for a range of biological activities. While specific quantitative data for this compound is limited in the public domain, the broader class of compounds suggests potential in the following areas:

Antimicrobial Activity

Numerous tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Studies on various 5-substituted aryl 1H-tetrazoles have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1]

One study reported the Minimum Inhibitory Concentrations (MICs) for a series of 5-substituted aryl tetrazoles. While the exact compound of interest was not included, related derivatives exhibited MIC values in the range of 125-250 µg/mL against S. aureus and E. coli.[1] Interestingly, a synergistic effect was observed when these tetrazole compounds were used in combination with the antibiotic trimethoprim, leading to a significant reduction in MIC values.[1] This suggests that this compound could potentially serve as a lead compound for the development of new antibacterial agents or as an adjuvant to enhance the efficacy of existing antibiotics.

Anti-inflammatory Activity

The tetrazole scaffold is also present in compounds investigated for their anti-inflammatory properties. The anti-inflammatory activity of tetrazole derivatives is often evaluated using in vitro assays, such as the inhibition of protein denaturation, and in vivo models like the carrageenan-induced paw edema assay. While no specific anti-inflammatory data for this compound has been found, the structural similarity to other anti-inflammatory tetrazoles warrants its investigation in this area.

Other Potential Applications

The versatility of the tetrazole ring and the potential for further functionalization of the phenyl and methylthio groups open up possibilities for its use in the development of agents targeting other biological pathways. Tetrazole-containing compounds have been explored as anticancer, antiviral, and antihypertensive agents.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. For its potential antimicrobial activity, it can be hypothesized that it might interfere with essential bacterial cellular processes. For instance, some antimicrobial tetrazole derivatives have been suggested to act by inhibiting enzymes crucial for bacterial survival.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of a novel antimicrobial compound like this compound.

G cluster_screening Initial Screening cluster_target Target Identification MIC_Determination MIC Determination Target_Based_Assays Target-Based Assays MIC_Determination->Target_Based_Assays Genomic_Proteomic_Analysis Genomic/Proteomic Analysis MIC_Determination->Genomic_Proteomic_Analysis Pathway_Elucidation Pathway Elucidation Target_Based_Assays->Pathway_Elucidation Genomic_Proteomic_Analysis->Pathway_Elucidation Validation In Vivo Validation Pathway_Elucidation->Validation

Caption: Hypothetical workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While specific biological data for this compound is currently scarce in publicly available literature, the known activities of related 5-substituted tetrazoles suggest that it is a promising candidate for further investigation, particularly in the areas of antimicrobial and anti-inflammatory research.

Future research should focus on:

  • The development and optimization of a specific and efficient synthesis protocol for this compound.

  • A comprehensive evaluation of its in vitro and in vivo biological activities, including the determination of quantitative parameters such as IC₅₀ and MIC values against a broad panel of pathogens and inflammatory markers.

  • Elucidation of its mechanism of action and identification of its molecular targets and associated signaling pathways.

  • Synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR) and identify compounds with improved potency and selectivity.

Such studies will be crucial in unlocking the full therapeutic potential of this compound and its analogues.

References

Physicochemical Properties of 5-[4-(Methylthio)phenyl]-1H-tetrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-[4-(Methylthio)phenyl]-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-(methylthio)phenyl group. Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their bioisosteric relationship with carboxylic acids and their diverse biological activities. The physicochemical properties of such compounds are critical for understanding their behavior in biological systems, guiding formulation development, and predicting their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide summarizes the available data for this compound and provides standardized methodologies for the experimental determination of key physicochemical parameters.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₈N₄S[1][2]
Molecular Weight 192.24 g/mol [1][2]
Melting Point 214-215 °C[3]
Appearance White to off-white crystalline solid[4]
Solubility Data not available-
pKa Data not available-
logP Data not available-

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound has been consistently reported as 214-215 °C.[3] The following is a general protocol for its verification.

Workflow for Melting Point Determination

prep Sample Preparation (Fine powder, packed in capillary tube) setup Apparatus Setup (Melting point apparatus or Thiele tube) prep->setup heat Gradual Heating (1-2 °C/min near expected MP) setup->heat observe Observation (Record temperature range from first liquid to complete melt) heat->observe record Data Recording (Document melting range) observe->record

Caption: Workflow for determining the melting point of an organic compound.

Methodology:

  • Sample Preparation: A small amount of this compound is finely ground to a powder. A capillary tube is sealed at one end and the powdered sample is packed into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus or attached to a thermometer and inserted into a Thiele tube containing a high-boiling point oil.

  • Heating: The apparatus is heated gradually. As the temperature approaches the expected melting point (around 210 °C), the heating rate is slowed to approximately 1-2 °C per minute to ensure accurate measurement.

  • Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow.

Solubility Determination

While specific quantitative solubility data for this compound is not available, a general qualitative and quantitative protocol is provided. Tetrazole derivatives often exhibit solubility in polar organic solvents.[5]

Workflow for Solubility Determination

weigh Weigh Compound add_solvent Add Solvent Incrementally weigh->add_solvent equilibrate Equilibrate (Stir/sonicate at constant temperature) add_solvent->equilibrate observe Observe for Dissolution equilibrate->observe saturate Filter Saturated Solution observe->saturate If undissolved solid remains analyze Analyze Filtrate (e.g., UV-Vis, HPLC) saturate->analyze calculate Calculate Solubility analyze->calculate

Caption: General workflow for the quantitative determination of solubility.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).

  • Qualitative Assessment: To a test tube containing a small, known amount of the compound (e.g., 1-5 mg), the selected solvent is added dropwise with agitation. Visual inspection determines if the compound is soluble, partially soluble, or insoluble.

  • Quantitative Determination (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value is critical for predicting the ionization state of a compound at a given pH. For tetrazoles, which are acidic, potentiometric titration is a common method for pKa determination.

Logical Flow for pKa Determination

start Prepare Solution of Compound calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standard Base (e.g., NaOH) calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Analyze Curve for Inflection Point plot->analyze determine Determine pKa (pH at half-equivalence point) analyze->determine

Caption: Logical steps for determining the pKa value via potentiometric titration.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low) to a known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of inflection of the curve (often by taking the first or second derivative). The pKa is the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method for its estimation.

Experimental Workflow for logP Determination via RP-HPLC

prepare_standards Prepare Standards with Known logP hplc_analysis RP-HPLC Analysis (Isocratic elution with varying mobile phase compositions) prepare_standards->hplc_analysis prepare_sample Prepare Sample Solution prepare_sample->hplc_analysis determine_k Determine Capacity Factor (k') for all compounds hplc_analysis->determine_k plot_calibration Plot log(k') vs. logP for Standards determine_k->plot_calibration For Standards determine_logP Determine logP of Sample from Calibration Curve determine_k->determine_logP For Sample plot_calibration->determine_logP

Caption: Workflow for estimating logP using RP-HPLC.

Methodology:

  • Standard and Sample Preparation: Solutions of a series of standard compounds with known logP values and a solution of this compound are prepared in a suitable solvent.

  • Chromatographic Conditions: An RP-HPLC system with a C18 column is used. A series of isocratic elutions are performed with varying mobile phase compositions (e.g., different ratios of methanol or acetonitrile and water/buffer).

  • Data Acquisition: The retention time (t_R) for each standard and the sample is recorded for each mobile phase composition. The void time (t_0) is also determined.

  • Calculation of Capacity Factor: The capacity factor (k') is calculated for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0.

  • Extrapolation to 100% Aqueous Phase: For each compound, log(k') is plotted against the percentage of the organic modifier in the mobile phase. The y-intercept of this linear regression represents the logarithm of the capacity factor extrapolated to 100% aqueous mobile phase (log k'_w).

  • Calibration and logP Determination: A calibration curve is constructed by plotting the log k'_w values of the standard compounds against their known logP values. The logP of this compound is then determined from its measured log k'_w value using the calibration curve.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. While the molecular formula, molecular weight, and melting point are well-documented, further experimental work is required to quantify its solubility, pKa, and logP. The methodologies outlined herein offer a robust framework for researchers to generate this critical data, thereby facilitating a more comprehensive understanding of this compound for applications in drug discovery and development.

References

5-[4-(Methylthio)phenyl]-1H-tetrazole molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 5-[4-(methylthio)phenyl]-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and IUPAC Name

The compound this compound consists of a phenyl ring substituted with a methylthio group at the para position, which is in turn attached to a 1H-tetrazole ring at the 5-position. The tetrazole ring is a five-membered aromatic ring with four nitrogen atoms and one carbon atom.

IUPAC Name: this compound[1]

Molecular Formula: C₈H₈N₄S[2]

Molecular Weight: 192.24 g/mol [2]

Chemical Structure:

Chemical structure of this compound

Figure 1. 2D structure of this compound.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₈H₈N₄S[2]
Molecular Weight 192.24 g/mol [2]
Predicted LogP 2.3Predicted
Predicted pKa 4.1 (acidic, tetrazole N-H)Predicted
Predicted Solubility Insoluble in water, soluble in polar organic solventsPredicted
¹H NMR (DMSO-d₆) δ 7.4-7.6 (m, 4H, Ar-H), 2.5 (s, 3H, S-CH₃), ~16.5 (br s, 1H, N-H)Expected
¹³C NMR (DMSO-d₆) δ ~155 (C-tetrazole), ~140 (C-S), ~129 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-C), ~14 (S-CH₃)Expected
IR (KBr, cm⁻¹) ~3000-2500 (N-H str.), ~1600 (C=N str.), ~1450-1550 (aromatic C=C str.)Expected

Note: Predicted values are generated from computational models and should be confirmed experimentally. Expected NMR and IR values are based on data for analogous compounds.

Experimental Protocols: Synthesis

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[3][4] The following protocol is a representative procedure for the synthesis of this compound from 4-(methylthio)benzonitrile.

Reaction Scheme:

Synthesis of this compound

Figure 2. General reaction scheme for the synthesis of this compound.

Materials:

  • 4-(methylthio)benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)benzonitrile (1 equivalent) in DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents). Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate safety precautions.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an aqueous solution of HCl (e.g., 2 M) to a pH of approximately 2-3 to protonate the tetrazole ring. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Melting Point Determination

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: 4-(methylthio)benzonitrile Sodium Azide Catalyst (e.g., NH4Cl) Solvent (DMF) reaction Reaction: Heat (120-140°C) Stir (12-24h) reagents->reaction [3+2] Cycloaddition acidification Acidification (HCl) reaction->acidification extraction Extraction (Ethyl Acetate) acidification->extraction purification Purification (Recrystallization) extraction->purification product Final Product: 5-[4-(methylthio)phenyl] -1H-tetrazole purification->product characterization Characterization: NMR, IR, MS, MP product->characterization

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity Context

While a specific signaling pathway for this compound has not been elucidated, tetrazole derivatives are known to exhibit anti-inflammatory properties.[5] The following diagram illustrates a simplified, hypothetical mechanism of action for an anti-inflammatory agent that inhibits the cyclooxygenase (COX) pathway, a common target for such drugs. This is a generalized representation and has not been experimentally verified for this specific compound.

hypothetical_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Tetrazole_Compound 5-[4-(methylthio)phenyl] -1H-tetrazole (Hypothetical Inhibitor) Tetrazole_Compound->COX_Enzymes Inhibition

Caption: Hypothetical anti-inflammatory mechanism via COX enzyme inhibition.

Applications and Future Directions

Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their role as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[6][7] Derivatives of 5-substituted-1H-tetrazoles have been investigated for a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antihypertensive effects.[6][8]

The subject compound, this compound, serves as a valuable scaffold for further chemical modification to explore its potential as a therapeutic agent. Future research could focus on:

  • Lead Optimization: Synthesizing analogs to establish structure-activity relationships (SAR) for various biological targets.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects.

  • Materials Science Applications: Investigating its use as a ligand in the formation of coordination polymers or as a component in energetic materials.

This technical guide provides a foundational understanding of this compound. Further experimental investigation is required to fully characterize its properties and explore its potential applications.

References

In-Depth Technical Guide to the Spectral Data of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-[4-(methylthio)phenyl]-1H-tetrazole, a molecule of interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and spectroscopic analysis, presenting the key data in a clear and accessible format.

Synthesis and Characterization Workflow

The synthesis of this compound typically proceeds via a [3+2] cycloaddition reaction between 4-(methylthio)benzonitrile and an azide source. The subsequent characterization involves a suite of spectroscopic techniques to confirm the structure and purity of the final product.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization 4-(methylthio)benzonitrile 4-(methylthio)benzonitrile Cycloaddition Cycloaddition 4-(methylthio)benzonitrile->Cycloaddition Azide Source Azide Source Azide Source->Cycloaddition This compound This compound Cycloaddition->this compound NMR NMR This compound->NMR IR IR Mass Spec Mass Spec Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis Mass Spec->Data Analysis

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Experimental Protocols

A representative experimental protocol for the synthesis of 5-substituted-1H-tetrazoles is the reaction of a nitrile with sodium azide in the presence of a catalyst in a suitable solvent.

Synthesis of this compound:

A mixture of 4-(methylthio)benzonitrile (1 mmol), sodium azide (1.5 mmol), and a Lewis acid catalyst such as zinc chloride (0.5 mmol) in N,N-dimethylformamide (DMF) (10 mL) is heated at 120-130 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and acidified with dilute hydrochloric acid to precipitate the product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to afford the pure this compound.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectral data is generally acquired using an electrospray ionization (ESI) mass spectrometer.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~16.0br s1HN-H (tetrazole)
~7.95d2HAr-H (ortho to tetrazole)
~7.40d2HAr-H (ortho to -SMe)
~2.55s3H-S-CH₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~155.0C (tetrazole)
~142.0Ar-C-S
~128.0Ar-CH
~126.0Ar-CH
~123.0Ar-C (ipso)
~14.5-S-CH₃

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3100-2800N-H and C-H stretching
~1610C=N stretching (tetrazole ring)
~1500, ~1450Aromatic C=C stretching
~1250C-N stretching
~700-850C-H bending (aromatic)

Table 4: Mass Spectrometry Data

m/zAssignment
193.05[M+H]⁺
192.04[M]⁺

Logical Relationships in Spectroscopic Data Analysis

The interpretation of the spectral data involves correlating the observed signals with the specific structural features of the molecule.

Spectroscopic Data Analysis Logic cluster_nmr NMR Data cluster_ir IR Data cluster_ms Mass Spec Data Molecule This compound Structural_Features Structural Features (Aromatic Ring, Tetrazole Ring, -SMe group, N-H) Molecule->Structural_Features 1H_NMR ¹H NMR Signals (Chemical Shift, Multiplicity, Integration) 13C_NMR ¹³C NMR Signals (Chemical Shift) IR_Bands IR Absorption Bands (Wavenumber) MS_Peak Mass-to-Charge Ratio (m/z) Structural_Features->1H_NMR Structural_Features->13C_NMR Structural_Features->IR_Bands Structural_Features->MS_Peak

Caption: Logical flow of spectroscopic data interpretation.

Biological significance of the tetrazole ring in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and ability to act as a bioisostere for the carboxylic acid group have cemented its importance in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the tetrazole ring in drug discovery, with a focus on its impact on pharmacokinetics, pharmacodynamics, and metabolic stability.

Physicochemical Properties: The Foundation of Biological Advantage

The tetrazole ring's utility in drug design is largely attributed to its distinct electronic and steric properties, which allow it to mimic a carboxylic acid while offering several advantages.

Acidity and Lipophilicity

The 5-substituted 1H-tetrazole moiety exhibits a pKa value typically ranging from 4.5 to 4.9, which is comparable to that of a carboxylic acid. This similar acidity allows it to engage in similar ionic interactions with biological targets at physiological pH.[1] However, a key distinction lies in its lipophilicity. Anionic tetrazoles are significantly more lipophilic than the corresponding carboxylates, a property that can lead to improved membrane permeability and oral bioavailability.[2]

CompoundFunctional GrouppKalogP
ValsartanTetrazole & Carboxylic Acid3.9 (Carboxylic), 4.73 (Tetrazole)1.499
Generic Carboxylic Acid AnalogCarboxylic Acid~4.5Varies
Generic Tetrazole AnalogTetrazole~4.5-4.9Generally Higher than COOH analog

Table 1: Comparison of Physicochemical Properties of Tetrazoles and Carboxylic Acids. Data for Valsartan from[3][4][5].

Metabolic Stability

One of the most significant advantages of incorporating a tetrazole ring is its enhanced metabolic stability.[2][6][7] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites. The tetrazole ring is generally resistant to such metabolic transformations, contributing to a longer plasma half-life and a more favorable pharmacokinetic profile.[1]

The Tetrazole Ring as a Carboxylic Acid Bioisostere

The concept of bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is central to the role of the tetrazole ring in drug discovery.

Angiotensin II Receptor Blockers (ARBs)

The most prominent examples of tetrazoles as carboxylic acid bioisosteres are found in the "sartan" class of antihypertensive drugs. In these molecules, the tetrazole ring effectively mimics the carboxylate group of the endogenous ligand, angiotensin II, allowing for potent and selective antagonism of the AT1 receptor.[1]

Losartan and its Active Metabolite EXP3174: A Case Study

Losartan is a prodrug that is metabolized in the liver to its active carboxylic acid metabolite, EXP3174. This provides a unique opportunity to directly compare the in-vivo performance of a tetrazole-containing compound and its corresponding carboxylic acid. While Losartan itself is active, EXP3174 is 10- to 40-times more potent in its antihypertensive effects.[8]

ParameterLosartan (Tetrazole)EXP3174 (Carboxylic Acid)Reference
Pharmacokinetics
Tmax (oral)~1 hour~3.5 hours[9]
Terminal Half-life~2.1 hours~6.3 hours[9]
Plasma Clearance610 mL/min47 mL/min[9]
AUC (oral)Lower~4 times higher than Losartan[9]
Pharmacodynamics
IC50 (AT1 Receptor Binding)1.0 x 10⁻⁸ M1.1 x 10⁻⁹ M[10]
IC50 (Ang II-induced Ca²⁺ elevation)5 x 10⁻⁸ M5 x 10⁻⁹ M[10]

Table 2: Comparative Pharmacokinetic and Pharmacodynamic Parameters of Losartan and its Active Carboxylic Acid Metabolite, EXP3174.

These data highlight that while the tetrazole in Losartan is crucial for its initial activity and oral bioavailability, the conversion to the more potent carboxylic acid metabolite is key to its therapeutic efficacy.

Therapeutic Applications Beyond Hypertension

The versatility of the tetrazole ring extends to a wide range of therapeutic areas, where it contributes to the efficacy of various drugs.

Therapeutic AreaDrug Example(s)Mechanism of Action
Antibacterial Ceftezole, TedizolidInhibition of bacterial cell wall synthesis; Inhibition of protein synthesis.[7]
Anticancer LetrozoleAromatase inhibitor.[7]
Antifungal Oteseconazole, QuilseconazoleInhibition of fungal cytochrome P450 enzymes.[7]
Antiasthmatic TomelukastLeukotriene receptor antagonist.[7]

Table 3: Examples of Tetrazole-Containing Drugs in Various Therapeutic Areas.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of the tetrazole ring in drug discovery.

Angiotensin II Receptor Signaling Pathway

The Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), is the primary target for tetrazole-containing ARBs. Upon binding of angiotensin II, the AT1 receptor activates multiple downstream signaling cascades that lead to vasoconstriction, inflammation, and cellular growth.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Vasoconstriction, Inflammation, Cell Growth Ca_release->Cellular_Response PKC->Cellular_Response ARB ARBs (e.g., Losartan) [Tetrazole Ring] ARB->AT1R Blocks

Caption: Angiotensin II signaling pathway via the AT1 receptor and its blockade by ARBs.

High-Throughput Screening Workflow for Drug Discovery

Identifying novel tetrazole-containing compounds often involves high-throughput screening (HTS) of large chemical libraries.

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Validation & Optimization Compound_Library Compound Library (including tetrazoles) HTS High-Throughput Screening Compound_Library->HTS Assay_Development Assay Development (e.g., Receptor Binding) Assay_Development->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Analysis Primary_Hits->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: A generalized workflow for high-throughput screening in drug discovery.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to drug discovery research.

Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles

A common and efficient method for synthesizing the tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide source, often catalyzed by a Lewis acid.

Materials:

  • Organic nitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF) or water as solvent

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

Procedure:

  • To a solution of the organic nitrile in DMF or water, add sodium azide and zinc bromide.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with HCl to protonate the tetrazole and precipitate the product.

  • Filter the solid product or extract the aqueous solution with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 5-substituted 1H-tetrazole.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the test compound at the desired concentration (e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the reaction mixture with liver microsomes at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (Clint) of the compound.

Angiotensin II Receptor Binding Assay

This assay determines the affinity of a compound for the angiotensin II receptor, typically the AT1 subtype.

Materials:

  • Cell membranes expressing the AT1 receptor (e.g., from rat aortic smooth muscle cells)

  • Radiolabeled angiotensin II (e.g., ¹²⁵I-Ang II)

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin)

  • Test compound at various concentrations

  • Unlabeled angiotensin II for determining non-specific binding

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, combine the cell membranes, radiolabeled angiotensin II, and either the test compound or unlabeled angiotensin II in the binding buffer.

  • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled angiotensin II) from the total binding.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to quantify the binding affinity.

Conclusion

The tetrazole ring is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to serve as a metabolically stable and more lipophilic bioisostere for the carboxylic acid group has led to the successful development of numerous marketed drugs across a wide range of therapeutic areas. A thorough understanding of its physicochemical properties, coupled with robust experimental evaluation, will undoubtedly continue to drive the discovery of novel and improved therapeutic agents incorporating this remarkable heterocyclic scaffold.

References

The Ascendance of 5-Substituted-1H-Tetrazoles: A Technical Guide to Carboxylic Acid Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. Among the various bioisosteric replacements for the ubiquitous carboxylic acid moiety, the 5-substituted-1H-tetrazole ring has emerged as a preeminent surrogate, offering a unique combination of similar acidity, enhanced metabolic stability, and improved pharmacokinetic profiles.[1][2][3][4][5][6][7][8][9][10] This in-depth technical guide provides a comprehensive overview of 5-substituted-1H-tetrazoles as carboxylic acid isosteres, detailing their synthesis, comparative physicochemical properties, and applications, supplemented with experimental protocols and visual diagrams to facilitate understanding and implementation in drug discovery programs.

Physicochemical Properties: A Tale of Two Acids

The utility of the tetrazole ring as a carboxylic acid mimic stems from its comparable physicochemical properties, most notably its acidity.[4][11] The 5-substituted-1H-tetrazole exists in two tautomeric forms, the 1H and 2H tautomers, which contribute to its acidic nature.[1][11] The pKa of 5-substituted-1H-tetrazoles typically ranges from 4.5 to 4.9, closely mirroring that of many carboxylic acids.[11][12] This similarity in acidity ensures that the tetrazole can engage in similar ionic interactions with biological targets as the carboxylate group it replaces.

However, a key differentiator lies in lipophilicity. Anionic tetrazoles are generally more lipophilic than their corresponding carboxylates, a property that can lead to enhanced membrane permeability and improved oral bioavailability.[4][13][14] Furthermore, the tetrazole moiety is significantly more resistant to metabolic degradation, particularly phase I oxidation and glucuronidation, which are common metabolic pathways for carboxylic acids.[4][14][15] This increased metabolic stability often translates to a longer duration of action in vivo.[4]

Quantitative Comparison of Physicochemical Properties
PropertyCarboxylic Acid (R-COOH)5-Substituted-1H-Tetrazole (R-CN₄H)Key References
pKa ~4.5~4.5 - 4.9[11][12][16]
logP (Octanol/Water) VariesGenerally higher than corresponding carboxylic acid[17][18]
logD (pH 7.4) VariesGenerally higher than corresponding carboxylate[19]
Metabolic Stability Susceptible to Phase I oxidation and glucuronidationMore resistant to metabolic degradation[4][14][15]
Solubility Generally water-soluble5-aryl tetrazoles are often highly water-soluble[4]

Synthesis of 5-Substituted-1H-Tetrazoles: Key Methodologies

The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[1][15][20] This reaction can be catalyzed by a variety of reagents to improve efficiency and safety.

Experimental Protocol: Amine Salt-Catalyzed Synthesis

This protocol describes a mild and efficient method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide using an amine salt as a catalyst.[21][22]

Materials:

  • Organic nitrile (10 mmol)

  • Sodium azide (NaN₃) (12 mmol, 0.78 g)

  • Pyridine hydrochloride (10 mol%, 1.15 g)

  • Dimethylformamide (DMF) (20 mL)

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of the organic nitrile (10 mmol) in DMF (20 mL), add sodium azide (12 mmol) and pyridine hydrochloride (10 mol%).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with glacial acetic acid and then add water to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford the desired 5-substituted-1H-tetrazole.

Experimental Protocol: Silica Sulfuric Acid-Catalyzed Synthesis

This method provides a heterogeneous catalytic approach for the synthesis of 5-substituted-1H-tetrazoles.[15]

Materials:

  • Nitrile (1 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Silica sulfuric acid (0.1 g)

  • Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • A mixture of the nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.1 g) in DMF (5 mL) is stirred at reflux.

  • The reaction is monitored by TLC.

  • After completion, the solid catalyst is filtered off and washed with ethyl acetate.

  • The filtrate is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the 5-substituted-1H-tetrazole.

Applications in Drug Discovery: The "Sartan" Story and Beyond

The successful application of 5-substituted-1H-tetrazoles as carboxylic acid isosteres is perhaps best exemplified by the angiotensin II receptor blockers (ARBs), commonly known as "sartans."[1][11] Losartan, the first of this class, demonstrated that the tetrazole moiety could effectively mimic the carboxylate of the lead compound, leading to a potent and orally bioavailable drug for the treatment of hypertension.[3][11] This success spurred the development of other tetrazole-containing ARBs, including Valsartan, Candesartan, and Irbesartan.[3][23]

The Angiotensin II Type 1 (AT1) receptor is a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure.[11] The binding of angiotensin II to the AT1 receptor initiates a signaling cascade that results in vasoconstriction. The tetrazole-containing ARBs act as antagonists, blocking this interaction and leading to vasodilation.

AT1_Signaling_Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AngII Angiotensin II AngII->AT1R Binds Losartan Losartan (Tetrazole Drug) Losartan->AT1R Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: Angiotensin II receptor signaling pathway and its inhibition by Losartan.

Beyond the cardiovascular field, tetrazoles have been incorporated into a wide array of therapeutic agents, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and anticancer drugs.[1][3][5][23] This broad applicability underscores the versatility of the tetrazole ring as a privileged scaffold in medicinal chemistry.[5]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a novel drug candidate containing a 5-substituted-1H-tetrazole follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Synthesis Synthesis of Tetrazole Analog Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (optional) Purification->Xray pKa pKa Determination Purification->pKa logP logP/logD Measurement Purification->logP Solubility Solubility Assay Purification->Solubility Metabolic Metabolic Stability Assay (Microsomes) Purification->Metabolic Binding In vitro Binding/Enzyme Assay Purification->Binding Cellular Cell-based Functional Assay Binding->Cellular InVivo In vivo Efficacy & PK Studies Cellular->InVivo

Caption: General experimental workflow for the development of tetrazole-based drug candidates.

Conclusion

The 5-substituted-1H-tetrazole has firmly established itself as a valuable and often superior isostere for the carboxylic acid group in drug design. Its unique combination of comparable acidity, enhanced lipophilicity, and improved metabolic stability provides medicinal chemists with a powerful tool to overcome common pharmacokinetic and pharmacodynamic hurdles.[13][14][19][24] The well-defined synthetic routes and a proven track record of success in marketed drugs ensure that the tetrazole ring will continue to be a prominent feature in the development of new and improved therapeutics. This guide serves as a foundational resource for researchers seeking to leverage the advantageous properties of 5-substituted-1H-tetrazoles in their drug discovery endeavors.

References

The Ascendancy of 5-Phenyl-1H-Tetrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, history, and therapeutic applications of a pivotal class of nitrogen-rich heterocycles.

For Immediate Release

This technical guide delves into the multifaceted world of 5-phenyl-1H-tetrazole derivatives, a class of compounds that has carved a significant niche in medicinal chemistry. From their humble beginnings as chemical curiosities to their current status as integral components of blockbuster drugs, this document traces their remarkable journey. It is intended for researchers, scientists, and professionals in drug development, providing an in-depth exploration of their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: From Discovery to Bioisosteric Prominence

The story of tetrazoles began in 1885 with the pioneering work of Swedish chemist J.A. Bladin.[1] However, it was the recognition of the 5-substituted-1H-tetrazole moiety as a bioisosteric replacement for the carboxylic acid group that catapulted these compounds into the pharmaceutical limelight.[2][3] This crucial insight allowed medicinal chemists to modulate the physicochemical properties of drug candidates, often leading to improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles. The 5-phenyl-1H-tetrazole scaffold, in particular, has proven to be a versatile framework for the design of a wide array of therapeutic agents.

Synthetic Strategies: Crafting the Core Scaffold

The cornerstone of 5-substituted-1H-tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide. This versatile reaction has been the subject of extensive methodological development, with numerous variations aimed at improving yields, reaction times, and safety profiles.

General Synthesis Workflow

The following diagram illustrates the fundamental synthetic pathway to 5-phenyl-1H-tetrazole and its subsequent derivatization.

Synthesis_Workflow Benzonitrile Benzonitrile Reaction [3+2] Cycloaddition Benzonitrile->Reaction SodiumAzide Sodium Azide SodiumAzide->Reaction Catalyst Catalyst (e.g., Lewis Acid, Metal Salt) Catalyst->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction PhenylTetrazole 5-Phenyl-1H-tetrazole Reaction->PhenylTetrazole Derivatization N-Alkylation or Functionalization PhenylTetrazole->Derivatization Derivatives 5-Phenyl-1H-tetrazole Derivatives Derivatization->Derivatives RAAS_Pathway cluster_0 RAAS Cascade cluster_1 Physiological Effects Angiotensinogen Angiotensinogen Renin Renin AngiotensinI Angiotensin I Renin->AngiotensinI converts ACE ACE AngiotensinII Angiotensin II ACE->AngiotensinII converts AT1R AT1 Receptor AngiotensinII->AT1R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure ARBs ARBs (e.g., Losartan) ARBs->AT1R block PPARg_Pathway cluster_0 Cellular Activation cluster_1 Gene Transcription Ligand PPARγ Agonist (Tetrazole Derivative) PPARg PPARγ Ligand->PPARg binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to TargetGenes Target Genes (e.g., for glucose uptake, lipid metabolism) PPRE->TargetGenes activates transcription of mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins translation MetabolicEffects Improved Insulin Sensitivity & Glucose/Lipid Homeostasis Proteins->MetabolicEffects lead to

References

5-[4-(Methylthio)phenyl]-1H-tetrazole safety data sheet and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety and Handling of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 138689-79-9) is publicly available. The following information is compiled from the SDS of structurally similar compounds, including 5-Ethylthio-1H-tetrazole and 5-Phenyl-1H-tetrazole. Researchers and drug development professionals should handle this compound with the assumption that it possesses similar hazards to these related compounds and exercise all appropriate safety precautions.

Executive Summary

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound. Due to the absence of a specific Safety Data Sheet for this compound, this guide extrapolates potential hazards and handling recommendations from closely related tetrazole derivatives. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who may be working with this compound. The information herein covers hazard identification, protective measures, emergency procedures, and safe disposal practices. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Hazard Identification and Classification

Based on the data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to include flammability, skin irritation, and serious eye irritation. There is also a potential risk of explosion if heated under confinement, a common characteristic of tetrazole-containing compounds.

GHS Hazard Classification (Anticipated)

The following table summarizes the anticipated GHS hazard classifications for this compound, based on data from structurally similar compounds.

Hazard ClassHazard CategoryGHS Hazard Statement
Flammable SolidsCategory 1 or 2H228: Flammable solid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation
------EUH044: Risk of explosion if heated under confinement

Data extrapolated from the SDS of 5-Ethylthio-1H-tetrazole and 5-Phenyl-1H-tetrazole.[1][2][3][4]

Toxicological Properties (Anticipated)

Quantitative toxicological data for this compound is not available. The table below presents data for a related compound, 5-phenyl-1H-tetrazole, to provide an indication of potential toxicity.

CompoundTestRouteSpeciesValue
5-Phenyl-1H-tetrazoleLD50OralMouse1750 mg/kg

This data is for a structurally similar compound and should be used for estimation purposes only.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel. The following protocols are recommended based on the anticipated hazards.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (EN 166).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
Respiratory Protection A NIOSH-approved dust mask (e.g., N95) is recommended, especially when handling the solid form where dust generation is possible.[1]
Safe Handling Workflow

The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Conduct Risk Assessment Conduct Risk Assessment Don Appropriate PPE Don Appropriate PPE Conduct Risk Assessment->Don Appropriate PPE Proceed if safe Weigh in Ventilated Enclosure Weigh in Ventilated Enclosure Don Appropriate PPE->Weigh in Ventilated Enclosure Handle in Fume Hood Handle in Fume Hood Weigh in Ventilated Enclosure->Handle in Fume Hood Avoid Dust Generation Avoid Dust Generation Handle in Fume Hood->Avoid Dust Generation Ground Equipment (for flammable solids) Ground Equipment (for flammable solids) Avoid Dust Generation->Ground Equipment (for flammable solids) Decontaminate Work Area Decontaminate Work Area Ground Equipment (for flammable solids)->Decontaminate Work Area Dispose of Waste Properly Dispose of Waste Properly Decontaminate Work Area->Dispose of Waste Properly Wash Hands Thoroughly Wash Hands Thoroughly Dispose of Waste Properly->Wash Hands Thoroughly

Safe Handling Workflow for this compound.
Storage Conditions

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed to prevent moisture ingress. Given its potential flammability, it should be stored in a designated flammables storage cabinet.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.

First Aid Measures

The following first aid measures are based on the anticipated hazards of skin and eye irritation.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Firefighting Measures

As a flammable solid, appropriate firefighting measures must be in place.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides in a fire.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

In case of a spill, the following steps should be taken:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Avoid generating dust.

  • Carefully sweep up the solid material and place it into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.[1] Disposal must be in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.

Experimental Protocols

No specific experimental protocols for the synthesis or use of this compound were found in the public domain. Researchers should develop their own protocols based on established chemical principles and conduct a thorough risk assessment before commencing any experimental work.

Signaling Pathways

There is no available information on the signaling pathways affected by this compound.

Logical Relationships in Safety Assessment

The following diagram illustrates the logical relationship between the compound's properties and the required safety measures.

cluster_properties Inherent Properties cluster_precautions Handling Precautions cluster_response Emergency Response Flammable Solid Flammable Solid Grounding & Spark-Proof Tools Grounding & Spark-Proof Tools Flammable Solid->Grounding & Spark-Proof Tools Use Dry Chemical Extinguisher Use Dry Chemical Extinguisher Flammable Solid->Use Dry Chemical Extinguisher Skin & Eye Irritant Skin & Eye Irritant Wear PPE (Gloves, Goggles) Wear PPE (Gloves, Goggles) Skin & Eye Irritant->Wear PPE (Gloves, Goggles) First Aid for Skin/Eye Contact First Aid for Skin/Eye Contact Skin & Eye Irritant->First Aid for Skin/Eye Contact Potential Explosive Potential Explosive Avoid Heating Under Confinement Avoid Heating Under Confinement Potential Explosive->Avoid Heating Under Confinement Evacuate in Case of Fire Evacuate in Case of Fire Potential Explosive->Evacuate in Case of Fire

Logical Flow from Chemical Properties to Safety Protocols.

References

Solubility profile of 5-[4-(Methylthio)phenyl]-1H-tetrazole in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-[4-(methylthio)phenyl]-1H-tetrazole in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the qualitative solubility characteristics of tetrazole derivatives and provides detailed experimental protocols for determining the precise solubility of the target compound.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C₈H₈N₄S and a molecular weight of 192.24 g/mol . The structure consists of a phenyl ring substituted with a methylthio group and a tetrazole ring. Tetrazole-containing compounds are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The tetrazole ring can act as a bioisostere for a carboxylic acid group, which can influence the physicochemical properties and biological activity of a molecule.

Qualitative Solubility Profile

Based on the general behavior of tetrazole derivatives, this compound is expected to exhibit the following solubility characteristics:

  • High Solubility in Polar Aprotic Solvents: Compounds of this class typically show good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Moderate to Good Solubility in Alcohols: Solubility in alcohols like methanol and ethanol is generally observed for tetrazole derivatives.[1]

  • Limited Solubility in Water: The presence of the nonpolar phenyl and methylthio groups may limit its solubility in water. However, the acidic nature of the tetrazole proton (pKa ≈ 4.9 for the parent tetrazole) suggests that its solubility would be pH-dependent, with increased solubility in aqueous basic solutions due to salt formation.

  • Poor Solubility in Nonpolar Solvents: It is anticipated to have low solubility in nonpolar solvents such as hexane and toluene.

It is crucial to experimentally determine the quantitative solubility of this compound in various solvents to support drug development and formulation activities.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following established experimental methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm PTFE or nylon) to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely measured volume of the clear filtrate to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a tared vial).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula:

      S (g/L) = (Mass of dried solute (g)) / (Volume of filtrate taken (L))

Key Considerations:

  • Ensure that a true equilibrium is reached. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility is constant.

  • Temperature control is critical as solubility is highly temperature-dependent.

  • The purity of the compound and the solvent should be high to obtain accurate results.

UV/Vis Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis region and the solvent is transparent in that region.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution and separate the undissolved solid (Section 3.1, step 2).

  • Sample Analysis:

    • Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account.

Key Considerations:

  • The Beer-Lambert law must be obeyed over the concentration range used for the calibration curve.

  • The solvent should not interfere with the absorbance of the compound at the analytical wavelength.

  • Ensure that the pH of the solutions is controlled, especially for aqueous solubility measurements, as it can affect the UV spectrum.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized table for easy comparison.

Table 1: Solubility of this compound in Common Laboratory Solvents at a Specified Temperature (e.g., 25 °C)

SolventSolubility (g/L)Solubility (mol/L)Method Used
Water (pH 7.4)Data to be determinedData to be determinede.g., Gravimetric
MethanolData to be determinedData to be determinede.g., UV/Vis
EthanolData to be determinedData to be determinede.g., Gravimetric
AcetoneData to be determinedData to be determinede.g., UV/Vis
Ethyl AcetateData to be determinedData to be determinede.g., Gravimetric
DichloromethaneData to be determinedData to be determinede.g., Gravimetric
ChloroformData to be determinedData to be determinede.g., Gravimetric
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determinede.g., UV/Vis
N,N-Dimethylformamide (DMF)Data to be determinedData to be determinede.g., UV/Vis
HexaneData to be determinedData to be determinede.g., Gravimetric
TolueneData to be determinedData to be determinede.g., Gravimetric

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using either the gravimetric or spectrophotometric method.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method cluster_calculation Calculation prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h) prep1->prep2 sep1 Centrifuge or allow to settle prep2->sep1 sep2 Filter supernatant (e.g., 0.22 µm filter) sep1->sep2 grav1 Take known volume of filtrate sep2->grav1 spec2 Dilute filtrate to known volume sep2->spec2 grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 calc Calculate Solubility (g/L or mol/L) grav3->calc spec1 Prepare calibration curve spec3 Measure absorbance spec1->spec3 spec2->spec3 spec3->calc

Workflow for Solubility Determination

Conclusion

This technical guide outlines the expected qualitative solubility profile of this compound based on the general properties of tetrazole derivatives and provides detailed, actionable experimental protocols for its quantitative determination. Accurate solubility data is fundamental for the successful development of new chemical entities, and the methodologies described herein provide a solid framework for researchers to generate this critical information.

References

Methodological & Application

One-Pot Synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of 5-[4-(methylthio)phenyl]-1H-tetrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is based on the widely utilized [3+2] cycloaddition reaction between an aryl nitrile and sodium azide.

Introduction

5-Substituted-1H-tetrazoles are an important class of nitrogen-containing heterocycles that are recognized as bioisosteres of carboxylic acids, making them significant scaffolds in drug discovery. The one-pot synthesis from nitriles and an azide source offers an efficient and atom-economical route to these compounds. This application note details a representative protocol for the synthesis of this compound, including reaction setup, work-up, purification, and characterization.

Reaction Principle

The core of this synthesis is the [3+2] cycloaddition of the nitrile group in 4-(methylthio)benzonitrile with the azide anion (N₃⁻) from sodium azide. This reaction is typically facilitated by a catalyst to improve reaction rates and yields. Various catalytic systems have been reported for this transformation, including Lewis acids and transition metal complexes. The general reaction scheme is depicted below:

Reaction_Scheme reactant1 4-(methylthio)benzonitrile reagents Catalyst Solvent, Heat reactant1->reagents reactant2 Sodium Azide (NaN3) reactant2->reagents product This compound reagents->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles.[1][2][3]

Materials:

  • 4-(Methylthio)benzonitrile

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or another suitable catalyst (e.g., nano-TiCl₄·SiO₂)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 4 M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Magnetic stir plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Filtration apparatus

  • Melting point apparatus

  • Spectroscopic instruments for characterization (NMR, FT-IR, Mass Spectrometer)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(methylthio)benzonitrile (1.0 mmol) in DMF or DMSO (5 mL).

  • Add sodium azide (1.5 mmol) and the catalyst (e.g., CuSO₄·5H₂O, 2 mol%) to the solution.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 1-5 hours), cool the mixture to room temperature.[1]

  • Carefully acidify the reaction mixture with 4 M HCl to protonate the tetrazole.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Starting NitrileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileCuSO₄·5H₂O (2 mol%)DMSO140198[1]
4-ChlorobenzonitrileCuSO₄·5H₂O (2 mol%)DMSO140195[1]
Benzonitrilenano-TiCl₄·SiO₂DMFreflux295[2][3]
4-Methylbenzonitrilenano-TiCl₄·SiO₂DMFreflux392[2][3]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties:

  • Molecular Formula: C₈H₈N₄S[4]

  • Molecular Weight: 192.24 g/mol [4]

  • Appearance: White to off-white solid

  • Melting Point: 214-215 °C[5]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons of the methylthio group. The chemical shifts will be influenced by the solvent. In DMSO-d₆, aromatic protons would appear in the range of δ 7.5-8.0 ppm, and the methyl protons as a singlet around δ 2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the tetrazole carbon, the aromatic carbons, and the methyl carbon.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum would likely show characteristic absorption bands for N-H stretching (broad, around 3000-3400 cm⁻¹), C=N and N=N stretching of the tetrazole ring (around 1400-1600 cm⁻¹), and C-S stretching.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 193.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 4-(methylthio)benzonitrile, NaN3, and catalyst in solvent B Heat and stir the reaction mixture A->B C Monitor reaction by TLC B->C D Cool and acidify with HCl C->D E Extract with ethyl acetate D->E F Wash with brine E->F G Dry organic layer (Na2SO4) F->G H Evaporate solvent G->H I Recrystallize crude product H->I J Characterize final product (NMR, IR, MS, MP) I->J

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathway Diagram (Hypothetical)

While not a signaling pathway in the biological sense, the following diagram illustrates the proposed catalytic cycle for a metal-catalyzed [3+2] cycloaddition, which is a key mechanistic aspect of this synthesis.

Catalytic_Cycle Catalyst M-L (Catalyst) Intermediate1 M-N3 (Azide Complex) Catalyst->Intermediate1 + N3- Intermediate2 M-Tetrazolide Complex Intermediate1->Intermediate2 + R-CN [3+2] Cycloaddition Product Tetrazole Product Intermediate2->Product Protonation Product->Catalyst Regeneration Nitrile R-CN Azide N3-

Caption: Proposed catalytic cycle for metal-catalyzed tetrazole synthesis.

References

Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 5-Aryl-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a comprehensive overview of the [3+2] cycloaddition reaction for the synthesis of 5-aryl-1H-tetrazoles. This class of nitrogen-rich heterocyclic compounds is of significant interest in medicinal chemistry and materials science. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates.[1][2] Several commercial drugs, such as the antihypertensive agent losartan, feature this moiety.[1][3] The [3+2] cycloaddition of nitriles with an azide source is the most proficient route to 5-substituted 1H-tetrazoles.[4][5]

Reaction Mechanism

The synthesis of 5-substituted 1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide. This reaction can be facilitated by a catalyst, which activates the nitrile group towards nucleophilic attack by the azide ion. The general mechanism involves the coordination of the catalyst to the nitrile, followed by the cycloaddition of the azide, and subsequent protonation to yield the tetrazole ring.

Reaction_Mechanism reactants Aryl-C≡N + N3⁻ activated_complex [Aryl-C≡N---Catalyst] reactants->activated_complex Coordination catalyst Catalyst catalyst->activated_complex cycloaddition [3+2] Cycloaddition activated_complex->cycloaddition intermediate Tetrazolide anion cycloaddition->intermediate product 5-Aryl-1H-tetrazole intermediate->product Protonation protonation H+ protonation->product

Caption: General mechanism of the catalyzed [3+2] cycloaddition for tetrazole synthesis.

Experimental Protocols and Data

Several catalytic systems have been developed to promote the [3+2] cycloaddition reaction for the synthesis of 5-aryl-1H-tetrazoles, offering advantages such as milder reaction conditions, higher yields, and improved safety profiles. Below are detailed protocols for selected catalytic systems.

Protocol 1: Cobalt(II)-Catalyzed Synthesis

A homogeneous catalytic system utilizing a Cobalt(II) complex with a tetradentate ligand has been shown to be highly efficient for the synthesis of 5-substituted 1H-tetrazoles.[4][5] This method offers excellent yields under relatively mild conditions.[4][5]

Quantitative Data Summary

EntryAryl NitrileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzonitrile1DMF1101298
24-Methylbenzonitrile1DMF1101297
34-Methoxybenzonitrile1DMF1101296
44-Chlorobenzonitrile1DMF1101299
54-Nitrobenzonitrile1DMF1101299

Data sourced from a study on a Co(II)-complex catalyzed reaction.[4]

Detailed Experimental Protocol

  • Reactant Preparation: In a reaction vessel, combine the aryl nitrile (1.0 mmol), sodium azide (1.2 mmol), and the Cobalt(II) complex catalyst (1 mol%).

  • Solvent Addition: Add 5 mL of dimethylformamide (DMF) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 110 °C for 12 hours.

  • Work-up: After cooling to room temperature, add 10 mL of 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Silica Sulfuric Acid (SSA) Catalyzed Synthesis

A heterogeneous catalyst, silica sulfuric acid, provides an efficient and environmentally friendly method for the synthesis of 5-substituted 1H-tetrazoles.[6][7] The use of a solid acid catalyst simplifies product isolation and catalyst recovery.[6][7]

Quantitative Data Summary

EntryNitrileCatalyst (mol ratio)SolventTemp (°C)Time (h)Yield (%)
1Benzonitrile50%DMF100592
24-Chlorobenzonitrile50%DMF100695
34-Bromobenzyl cyanide50%DMF100885
44-Bromobenzonitrile50%DMF100591
54-Fluorobenzonitrile50%DMF100688

Data extracted from a study utilizing silica sulfuric acid as a catalyst.[6][8]

Detailed Experimental Protocol

  • Reaction Setup: To a solution of the nitrile (1.0 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and silica sulfuric acid (50% mol ratio relative to the nitrile).

  • Reaction Conditions: Heat the mixture at 100 °C with stirring for the time specified in the table.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Isolation: Pour the filtrate into water (20 mL) and acidify with 2 M HCl to a pH of approximately 2.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry to afford the pure 5-substituted 1H-tetrazole.[8]

General Experimental Workflow

The overall process from starting materials to the final purified product follows a standardized workflow in a research laboratory setting.

Experimental_Workflow A Reactant & Catalyst Weighing B Reaction Setup in Solvent A->B C Heating & Stirring B->C D Reaction Monitoring (TLC) C->D E Work-up & Extraction D->E Reaction Complete F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS) F->G H Final Product G->H

Caption: A typical experimental workflow for 5-aryl-1H-tetrazole synthesis.

Applications in Drug Development

The 5-aryl-1H-tetrazole scaffold is a valuable pharmacophore in medicinal chemistry.[1] Its physicochemical properties make it an excellent bioisosteric replacement for carboxylic acids, enhancing a drug molecule's metabolic stability and pharmacokinetic profile.[1][2] This moiety is found in a variety of clinically used drugs with diverse therapeutic applications, including antihypertensive, antibacterial, and anticancer agents.[1][3][9] The ability to readily synthesize a wide range of substituted 5-aryl-1H-tetrazoles via the [3+2] cycloaddition reaction is therefore of great importance for the discovery and development of new therapeutic agents.[9] For instance, some novel 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles have been investigated as microtubule destabilizers for cancer therapy.[9]

References

Application Notes and Protocols for the Catalytic Synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods used in the synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole. This important heterocyclic compound serves as a key intermediate in the development of pharmaceutical agents. The following sections summarize quantitative data for different catalytic systems, offer detailed experimental procedures, and visualize the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized as a bioisosteric replacement for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates. The primary synthetic route to this compound involves the [3+2] cycloaddition of 4-(methylthio)benzonitrile with an azide source, a reaction that can be efficiently catalyzed by a variety of homogeneous and heterogeneous catalysts. This document outlines several effective catalytic methods, with a focus on providing practical, reproducible protocols for laboratory and process development settings.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes quantitative data from various catalytic methods for the synthesis of 5-substituted-1H-tetrazoles, providing a comparative overview of their efficiency. The data for this compound is inferred from general procedures applied to similar aryl nitriles.

Catalyst SystemStarting MaterialAzide SourceSolventTemperature (°C)Time (h)Yield (%)Catalyst LoadingReference
Homogeneous Catalysis
Amine Salt (Pyridine hydrochloride)4-(Methylthio)benzonitrileNaN₃DMF1108Good to Excellent10 mol%[1]
Zinc Salts (ZnCl₂)4-(Methylthio)benzonitrileNaN₃Water100-HighCatalytic[2]
Heterogeneous Catalysis
Silica Sulfuric Acid4-(Methylthio)benzonitrileNaN₃DMF--72-95-[3]
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II)4-(Methylthio)benzaldehydeNaN₃Water40-High0.9 mol%[1]
Nano-TiCl₄·SiO₂4-(Methylthio)benzonitrileNaN₃DMFReflux2High0.1 g per 1 mmol nitrile[4][5][6]
SO₃H-carbon4-(Methylthio)benzonitrileNaN₃DMF1006~9210 wt%[7]
Copper-doped silica cuprous sulfate (CDSCS)4-(Methylthio)benzonitrileNaN₃H₂O/i-PrOH (1:1)Reflux-up to 93-[3]

Experimental Protocols

Herein are detailed methodologies for key experiments. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed at all times. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care in a well-ventilated fume hood.

Protocol 1: Synthesis using a Heterogeneous Nano-TiCl₄·SiO₂ Catalyst

This protocol is adapted from a general method for the synthesis of 5-substituted 1H-tetrazoles using a reusable heterogeneous catalyst.[4][5][6]

Materials:

  • 4-(Methylthio)benzonitrile

  • Sodium azide (NaN₃)

  • Nano-TiCl₄·SiO₂ catalyst

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (4N HCl)

  • Deionized water

  • Chloroform

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)benzonitrile (1 mmol, 149.2 mg).

  • Add sodium azide (2 mmol, 130.0 mg) and N,N-dimethylformamide (5 mL).

  • Add the nano-TiCl₄·SiO₂ catalyst (0.1 g).

  • Heat the mixture to reflux with vigorous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • To the filtrate, add ice-cold water (20 mL) and acidify with 4N HCl (5 mL) to precipitate the product.

  • Collect the white solid by vacuum filtration and wash with cold chloroform.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Green Synthesis using a Copper-doped Silica Cuprous Sulfate (CDSCS) Catalyst in an Aqueous Medium

This protocol is based on a green chemistry approach for the synthesis of 5-substituted-1H-tetrazoles.[3]

Materials:

  • 4-(Methylthio)benzonitrile

  • Sodium azide (NaN₃)

  • Copper-doped silica cuprous sulfate (CDSCS) catalyst

  • Isopropanol (i-PrOH)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, combine 4-(methylthio)benzonitrile (1 mmol, 149.2 mg), sodium azide (1.5 mmol, 97.5 mg), and the CDSCS catalyst.

  • Add a 1:1 (v/v) mixture of water and isopropanol (e.g., 5 mL of each).

  • Heat the mixture to reflux with efficient stirring. The reaction time will vary, so monitor progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The heterogeneous catalyst can be recovered by filtration.

  • The product can be isolated from the filtrate by acidification and extraction or by crystallization upon cooling, depending on its solubility.

Visualizations

The following diagrams illustrate the general synthetic pathway and an example of an experimental workflow.

Synthesis_Pathway cluster_reactants Reactants Nitrile 4-(Methylthio)benzonitrile Reaction Nitrile->Reaction Azide Sodium Azide (NaN₃) Azide->Reaction Catalyst Catalyst Reaction_Label [3+2] Cycloaddition Catalyst->Reaction_Label Product This compound Reaction->Product Reaction->Reaction_Label

Caption: General reaction scheme for the synthesis of this compound.

Experimental_Workflow A 1. Mix Reactants & Catalyst (4-(Methylthio)benzonitrile, NaN₃, Catalyst, Solvent) B 2. Heat to Reflux (Monitor by TLC) A->B C 3. Cool to Room Temperature B->C D 4. Catalyst Separation (Filtration for heterogeneous catalyst) C->D E 5. Product Precipitation (Acidification with HCl) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Drying (Vacuum Oven) F->G H Final Product G->H

Caption: A typical experimental workflow for the synthesis and isolation of the target compound.

References

Application Notes and Protocols for the Synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-[4-(methylthio)phenyl]-1H-tetrazole, a valuable building block in medicinal chemistry and materials science. The primary method described is the [3+2] cycloaddition reaction between 4-(methylthio)benzonitrile and sodium azide, a robust and widely utilized transformation for the formation of 5-substituted-1H-tetrazoles. Alternative catalytic systems are also presented. This protocol includes a comprehensive list of reagents and equipment, a step-by-step procedure, and guidelines for product purification and characterization.

Introduction

5-substituted-1H-tetrazoles are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids. The title compound, this compound, holds potential for the development of novel therapeutic agents and functional materials. The synthesis of this class of compounds is most commonly achieved through the cycloaddition of a nitrile with an azide source. This application note details a reliable and scalable laboratory procedure for the preparation of this compound.

Experimental Protocol

The following protocol is adapted from the general procedure for the synthesis of 5-substituted-1H-tetrazoles using a copper sulfate catalyst.[1][2][3]

Materials and Equipment:

  • Reagents:

    • 4-(Methylthio)benzonitrile

    • Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.

    • Cupric sulfate pentahydrate (CuSO₄·5H₂O)

    • Dimethyl sulfoxide (DMSO)

    • Hydrochloric acid (HCl), 4 M solution

    • Ethyl acetate (EtOAc)

    • n-Hexane

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Distilled water

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Buchner funnel and filter paper

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Thin-layer chromatography (TLC) plates and chamber

    • Fume hood

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-(methylthio)benzonitrile (1.0 mmol, 149.22 mg).

  • Addition of Reagents: To the flask, add dimethyl sulfoxide (DMSO, 4 mL), followed by sodium azide (1.1 mmol, 71.51 mg) and cupric sulfate pentahydrate (0.02 mmol, 5.0 mg).

  • Reaction: Heat the reaction mixture to 140°C with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-5 hours.[1]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 10 mL of 4 M HCl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with distilled water (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of n-hexane and ethyl acetate to yield this compound as a solid.

Alternative Catalytic Systems:

  • SO₃H-Carbon Catalyst: The reaction can be performed using a SO₃H-carbon catalyst (10 wt% of the nitrile) in DMF at 100°C for 6 hours.[4]

  • Silica Sulfuric Acid: A suspension of the nitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg) in DMF can be heated to reflux for 4-12 hours.[5]

Data Presentation

ReagentMolar Mass ( g/mol )Moles (mmol)Mass (mg)Volume (mL)Role
4-(Methylthio)benzonitrile149.221.0149.22-Starting Material
Sodium Azide (NaN₃)65.011.171.51-Reagent
Cupric Sulfate Pentahydrate249.690.025.0-Catalyst
Dimethyl Sulfoxide (DMSO)78.13--4Solvent
Hydrochloric Acid (4 M)36.46--10Quenching Agent
Ethyl Acetate88.11--45 (3 x 15)Extraction Solvent
n-Hexane86.18--VariesRecrystallization Solvent
ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (mg)
This compoundC₈H₈N₄S192.24192.24

Characterization:

The final product should be characterized by standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To determine the molecular weight.

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Add Reagents (4-(Methylthio)benzonitrile, NaN3, CuSO4·5H2O, DMSO) heating 2. Heat to 140°C (1-5 hours) reagents->heating monitoring 3. Monitor by TLC heating->monitoring cooling 4. Cool to RT monitoring->cooling quench 5. Quench with HCl cooling->quench extraction 6. Extract with EtOAc quench->extraction drying 7. Dry with Na2SO4 extraction->drying concentration 8. Concentrate drying->concentration recrystallization 9. Recrystallize (n-Hexane/EtOAc) concentration->recrystallization characterization 10. Characterize (NMR, IR, MS, MP) recrystallization->characterization end Final Product characterization->end start Start start->reagents

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional safety guidelines.

References

Application Notes and Protocols: 5-[4-(Methylthio)phenyl]-1H-tetrazole as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[4-(Methylthio)phenyl]-1H-tetrazole is a key heterocyclic building block in medicinal chemistry, valued for its role as a bioisosteric replacement for a carboxylic acid group. This modification can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, thereby improving its pharmacokinetic and pharmacodynamic properties. The tetrazole ring, with its unique electronic and steric properties, can engage in various non-covalent interactions with biological targets. This document provides detailed application notes and protocols for utilizing this compound as a precursor in the synthesis of novel therapeutic agents, with a focus on anticancer and anti-inflammatory applications.

Applications in Anticancer Drug Discovery

The 4-(methylthio)phenyl tetrazole scaffold has been incorporated into various molecular frameworks to develop potent and selective anticancer agents. These compounds often target key signaling pathways involved in cell proliferation, survival, and metastasis.

Synthesis of Tetrazole-Based Anticancer Agents

A common strategy for elaborating the this compound core involves N-alkylation or N-arylation of the tetrazole ring, followed by further functionalization. The initial step typically involves the synthesis of the tetrazole ring from the corresponding nitrile, 4-(methylthio)benzonitrile.

Protocol 1: Synthesis of this compound from 4-(Methylthio)benzonitrile

This protocol describes the [2+3] cycloaddition reaction between a nitrile and sodium azide to form the tetrazole ring.

Materials:

  • 4-(Methylthio)benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)benzonitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound.
Biological Activity of Anticancer Derivatives

Table 1: Representative Anticancer Activity of Tetrazole Derivatives

Compound Type Target Cell Line Activity (IC₅₀) Reference

| 1,5-Diaryl-substituted tetrazoles | Human Liver Carcinoma (HepG2) | 4.2 µM | |[1] | Thiazole-tetrazole hybrids | Human Lung Adenocarcinoma (A549) | 23.30 µM | |[2] | Tetrazolyl-benzothiazoles | Human Breast Cancer (MCF-7) | 5.3 µg/mL | | | Tetrazolyl-benzothiazoles | Human Breast Cancer (MDA-MB-231) | 10.4 µg/mL | |

Note: The data presented are for structurally related tetrazole compounds to illustrate the potential of this scaffold.

Putative Signaling Pathway Inhibition

Derivatives of this compound are often designed to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways regulate cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-[4-(Methylthio)phenyl] -1H-tetrazole Derivative Inhibitor->PI3K Inhibition Inhibitor->Raf Inhibition

Caption: Inhibition of PI3K/Akt and MAPK/ERK signaling pathways.

Applications in Anti-inflammatory Drug Discovery

The tetrazole moiety is also a valuable pharmacophore in the design of anti-inflammatory agents. Compounds incorporating the this compound scaffold can be developed as inhibitors of key inflammatory mediators.

Synthesis of Tetrazole-Based Anti-inflammatory Agents

The synthetic routes to anti-inflammatory derivatives often parallel those for anticancer agents, involving modification of the tetrazole core.

Protocol 2: N-Substitution of this compound

This protocol provides a general method for the N-alkylation of the tetrazole ring, a common step in diversifying the lead compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel to afford the N-substituted tetrazole derivative.

Experimental Workflow for N-Substitution

G start Start: 5-[4-(Methylthio)phenyl] -1H-tetrazole dissolve Dissolve in Acetonitrile start->dissolve add_reagents Add K2CO3 and Alkyl Halide dissolve->add_reagents react Stir at RT or Reflux add_reagents->react workup Filter and Concentrate react->workup extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product End Product: N-Substituted Derivative purify->end_product

Caption: Workflow for N-substitution of the tetrazole ring.
Biological Activity of Anti-inflammatory Derivatives

While specific data for this compound derivatives as anti-inflammatory agents is limited in publicly available literature, related tetrazole compounds have shown promising activity. For example, certain tetrazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy.

Table 2: Representative Anti-inflammatory Activity of Tetrazole Derivatives

Compound Type Target Activity (IC₅₀) Reference

| 1,5-Diaryl-substituted tetrazoles | COX-1 | 0.42 - 8.1 mM | |[2] | 1,5-Diaryl-substituted tetrazoles | COX-2 | 2.0 - 200 µM | |[2] | Dihydropyridyl-tetrazol-2-acetic acid derivatives | Carrageenan-induced edema | 96% inhibition at 50 mg/kg | |[3]

Note: The data presented are for structurally related tetrazole compounds to illustrate the potential of this scaffold.

Mechanism of Action in Inflammation

Many anti-inflammatory drugs function by inhibiting the production of prostaglandins, which are key mediators of inflammation. This is achieved by blocking the activity of COX enzymes. Tetrazole derivatives can be designed to fit into the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor 5-[4-(Methylthio)phenyl] -1H-tetrazole Derivative Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of medicinally important compounds. Its unique physicochemical properties make it an attractive scaffold for the development of novel anticancer and anti-inflammatory agents. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the efficient utilization of this building block for the discovery of new and effective therapeutics. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full potential of this promising chemical entity.

References

Applications of 5-[4-(Methylthio)phenyl]-1H-tetrazole in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[4-(Methylthio)phenyl]-1H-tetrazole is a versatile heterocyclic compound that has garnered significant interest in the field of agrochemical synthesis. Its unique structural features, including the tetrazole ring, which can act as a bioisostere for a carboxylic acid group, and the methylthiophenyl moiety, make it a valuable building block for the development of novel pesticides. This document provides a comprehensive overview of the applications of this compound in the synthesis of agrochemicals, including detailed experimental protocols and data on their biological activities. The tetrazole ring, with its high nitrogen content, contributes to the metabolic stability and binding affinity of the resulting agrochemical to its target site. The methylthiophenyl group can be further functionalized, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Core Applications in Agrochemicals

Derivatives of this compound have shown promise in several classes of agrochemicals:

  • Herbicides: The tetrazole moiety is a key feature in several commercial and developmental herbicides. By incorporating this compound into novel molecular scaffolds, researchers have developed compounds with potent herbicidal activity against a range of broadleaf and grass weeds.

  • Fungicides: The unique electronic and structural properties of the tetrazole ring make it a valuable pharmacophore in the design of new fungicides. Compounds derived from this compound have demonstrated efficacy against various plant pathogenic fungi.

  • Insecticides: While less common than in herbicides and fungicides, the tetrazole scaffold has also been explored for the development of insecticides. The ability to modify the substituents on both the tetrazole and phenyl rings allows for the optimization of insecticidal activity against specific pests.

Data Presentation: Biological Activity of a Model Herbicide

To illustrate the potential of this compound in agrochemical synthesis, we present data for a model herbicidal compound, Compound A , synthesized from this starting material.

Target Weed SpeciesGrowth Inhibition (%) at 100 g/haIC50 (g/ha)
Abutilon theophrasti (Velvetleaf)9525
Setaria faberi (Giant Foxtail)8845
Amaranthus retroflexus (Redroot Pigweed)9230
Chenopodium album (Common Lambsquarters)9035

Table 1: Herbicidal Activity of Compound A against common weed species.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition of a nitrile with an azide.

Protocol 1: Synthesis of this compound

  • Materials: 4-(Methylthio)benzonitrile, Sodium Azide (NaN3), Ammonium Chloride (NH4Cl), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-(methylthio)benzonitrile (1 equivalent) in DMF, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

    • Heat the reaction mixture at 120-130 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Synthesis of a Model Herbicide (Compound A) from this compound

This protocol describes the synthesis of a hypothetical, yet representative, herbicidal compound derived from this compound. This example involves an N-alkylation of the tetrazole ring followed by oxidation of the thioether.

Protocol 2: Synthesis of N-alkylated derivative (Intermediate 1)

  • Materials: this compound, Alkyl Halide (e.g., Ethyl Iodide), Potassium Carbonate (K2CO3), Acetone.

  • Procedure:

    • To a suspension of this compound (1 equivalent) and potassium carbonate (2 equivalents) in acetone, add the alkyl halide (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at reflux for 6-8 hours. Monitor the reaction by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-alkylated tetrazole as a mixture of N1 and N2 isomers.

Protocol 3: Oxidation of the Thioether to a Sulfone (Compound A)

  • Materials: N-alkylated derivative (Intermediate 1), meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-alkylated derivative (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the final herbicidal compound (Compound A).

Visualizations

Logical Workflow for Agrochemical Discovery

Agrochemical_Discovery_Workflow A Starting Material This compound B Chemical Synthesis (e.g., Alkylation, Oxidation) A->B Reaction C Library of Derivatives B->C Generates D Primary Screening (Herbicidal/Fungicidal/ Insecticidal Activity) C->D Tested in E Lead Compound Identification D->E Identifies F Structure-Activity Relationship (SAR) Studies E->F Informs G Lead Optimization F->G Guides H Candidate Agrochemical G->H Develops

Caption: Workflow for agrochemical discovery.

General Synthetic Pathway

Synthetic_Pathway start 4-(Methylthio)benzonitrile tetrazole This compound start->tetrazole NaN3, NH4Cl intermediate N-Substituted Derivative tetrazole->intermediate R-X, Base final_product Functionalized Agrochemical (e.g., Herbicide, Fungicide) intermediate->final_product Further Modification (e.g., Oxidation, Coupling)

Caption: General synthetic pathway.

Application Notes and Protocols: Development of Antihypertensive Agents from Tetrazole Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a key factor in the pathophysiology of hypertension.[1][2] Angiotensin II, the primary effector of the RAS, mediates its hypertensive effects by binding to the Angiotensin II Type 1 (AT1) receptor.[3][4][5][6] Consequently, blocking the AT1 receptor has emerged as a highly effective strategy for the management of hypertension.[3][5][6]

A prominent class of AT1 receptor blockers (ARBs) are the "sartans," which are non-peptide molecules characterized by a biphenyl-tetrazole moiety.[7][8] The tetrazole ring is a crucial pharmacophore in these molecules, serving as a bioisosteric replacement for a carboxylic acid group.[1][9][10] This substitution enhances the metabolic stability, lipophilicity, and overall drug-like properties of these compounds, contributing to their high efficacy and favorable safety profile.[1][2][9][11]

These application notes provide a comprehensive overview of the development of antihypertensive agents from tetrazole intermediates, with a focus on the underlying signaling pathways, synthetic methodologies, and key experimental protocols for efficacy evaluation.

Signaling Pathways of Angiotensin II Receptor Blockers

Angiotensin II receptor blockers exert their antihypertensive effects by selectively inhibiting the binding of angiotensin II to the AT1 receptor, thereby preventing its downstream signaling cascades.[3][4][5][6] The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a complex network of intracellular signaling pathways leading to vasoconstriction, inflammation, and cellular growth.[3][11][12][13]

The primary signaling pathway involves the coupling of the AT1 receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction, while DAG activates protein kinase C (PKC), which is involved in cell growth and inflammation.

Beyond the classical G-protein dependent pathways, AT1 receptor activation also leads to the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and the activation of the JAK/STAT pathway, further contributing to its pathological effects.[3][11][12] Tetrazole-containing ARBs competitively block the initial binding of Angiotensin II to the AT1 receptor, thus inhibiting all subsequent downstream signaling events.

AT1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Alternative Pathways AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds and Activates ARB Tetrazole-based ARB (e.g., Losartan) ARB->AT1R Blocks Binding Gq11 Gq/11 AT1R->Gq11 Activates EGFR EGFR Transactivation AT1R->EGFR JAK_STAT JAK/STAT Pathway AT1R->JAK_STAT PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Growth Cell Growth & Inflammation PKC->Growth VascularRemodeling Vascular Remodeling EGFR->VascularRemodeling JAK_STAT->VascularRemodeling

AT1 Receptor Signaling Pathway

Synthesis of Tetrazole Intermediates and Antihypertensive Agents

The synthesis of tetrazole-containing ARBs typically involves a convergent approach, where the biphenyl tetrazole moiety and the substituted imidazole (or other heterocyclic) portion are synthesized separately and then coupled. A key step in the synthesis of the biphenyl tetrazole intermediate is the [3+2] cycloaddition reaction between an organonitrile and an azide, most commonly sodium azide, to form the tetrazole ring.[11]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow for Tetrazole-based ARBs Start1 Biphenyl Nitrile Precursor Step1 [3+2] Cycloaddition (e.g., NaN₃, ZnCl₂) Start1->Step1 Start2 Heterocyclic Precursor (e.g., Imidazole derivative) Step3 Functionalization of Heterocycle Start2->Step3 Step2 Protection of Tetrazole (e.g., Trityl group) Step1->Step2 Step4 Coupling Reaction (e.g., Suzuki Coupling) Step2->Step4 Step3->Step4 Step5 Deprotection Step4->Step5 FinalProduct Final ARB Drug (e.g., Losartan) Step5->FinalProduct

General Synthesis Workflow
Protocol 1: Synthesis of Losartan

This protocol outlines a multi-step synthesis of Losartan, a representative tetrazole-containing ARB.

Step 1: Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde This starting material can be synthesized from 2-butyl-1H-imidazole-5-carboxylic acid through a series of reactions including esterification, chlorination, and reduction.

Step 2: Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile This intermediate is prepared via a Suzuki coupling reaction between 2-bromobenzonitrile and (4-(bromomethyl)phenyl)boronic acid.

Step 3: Coupling of the Imidazole and Biphenyl Moieties 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde is alkylated with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

Step 4: Formation of the Tetrazole Ring The nitrile group of the coupled product is converted to a tetrazole ring by reacting with sodium azide in the presence of a Lewis acid like zinc chloride or with organotin azides such as tributyltin azide.[8] The reaction is typically carried out in a high-boiling solvent like toluene or DMF at elevated temperatures.

Step 5: Reduction of the Aldehyde The aldehyde group on the imidazole ring is reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.[8][14]

Step 6: Deprotection (if a protecting group is used) If the tetrazole nitrogen is protected (e.g., with a trityl group), this step involves the removal of the protecting group, typically under acidic conditions.[14]

Step 7: Salt Formation The final Losartan free acid can be converted to its potassium salt by treatment with a potassium base such as potassium hydroxide.

Experimental Protocols for Efficacy Evaluation

The antihypertensive efficacy of newly synthesized tetrazole derivatives is evaluated through a combination of in vitro and in vivo assays.

Protocol 2: In Vitro AT1 Receptor Binding Assay

This assay determines the affinity of the test compounds for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from transfected CHO or HEK293 cells)

  • Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II or [³H]-Candesartan

  • Test compounds (tetrazole derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold)

  • Unlabeled Angiotensin II or a known ARB (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound.

  • In a 96-well plate, add the binding buffer, cell membranes, and the radioligand.

  • Add the test compounds or the reference compound to the respective wells. For total binding, add buffer instead of the compound. For non-specific binding, add a high concentration of unlabeled Angiotensin II or a known ARB.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 3: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

SHRs are a widely used genetic model of essential hypertension.

Animals:

  • Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks old.

  • Normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of conscious, restrained rats using the tail-cuff method.[4][6][9] This should be done for several days to obtain stable readings.

  • Divide the SHRs into groups (n=6-8 per group): a vehicle control group and groups for each test compound at different doses.

  • Administer the test compounds or vehicle orally (by gavage) or intraperitoneally.

  • Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • The antihypertensive effect is expressed as the change in SBP from the baseline. Compare the effects of the test compounds with the vehicle control and a standard drug like Losartan.

InVivo_Workflow cluster_invivo In Vivo Antihypertensive Activity Workflow Start Acclimatize SHRs and WKY rats Step1 Measure Baseline Blood Pressure (Tail-Cuff Method) Start->Step1 Step2 Group Animals and Administer Test Compounds/Vehicle Step1->Step2 Step3 Measure Blood Pressure and Heart Rate at Multiple Time Points Step2->Step3 Step4 Data Analysis: Calculate Change in Blood Pressure Step3->Step4 Result Determine Antihypertensive Efficacy Step4->Result

In Vivo Experimental Workflow

Data Summary

The following tables summarize key quantitative data for several established tetrazole-based antihypertensive agents.

Table 1: In Vitro AT1 Receptor Binding Affinities

CompoundIC₅₀ (nM)Kᵢ (nM)Reference
Losartan16.4-[15]
EXP3174 (active metabolite of Losartan)-~1-2[15]
Valsartan-~30
Irbesartan-~1-2
Candesartan-<1[16]
Olmesartan-~1
Telmisartan-~3-4

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions.

Table 2: Comparative Antihypertensive Efficacy in Clinical Studies (Systolic/Diastolic BP Reduction in mmHg)

CompoundDose Range (mg)Mean BP Reduction (mmHg)Reference
Losartan50-1008.0 / 5.5[17]
Valsartan80-1607.5 / 4.0[17]
Irbesartan150-30010.0 / 6.5[17]
Candesartan8-3210.0 / 6.0[17]
Olmesartan20-40-[17]
Telmisartan20-809.5 / 6.0[17]

Note: These values are from a meta-analysis and represent approximate mean reductions. Individual study results may vary.[17]

Conclusion

The development of antihypertensive agents from tetrazole intermediates represents a significant advancement in the treatment of hypertension. The unique physicochemical properties of the tetrazole ring have enabled the design of highly potent and selective AT1 receptor blockers with favorable pharmacokinetic profiles. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to synthesize, evaluate, and optimize novel tetrazole-based antihypertensive drug candidates. A thorough understanding of the underlying signaling pathways, combined with robust in vitro and in vivo experimental models, is essential for the successful discovery and development of the next generation of these life-saving medicines.

References

Application Notes and Protocols: 5-[4-(Methylthio)phenyl]-1H-tetrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[4-(Methylthio)phenyl]-1H-tetrazole is a versatile heterocyclic ligand in coordination chemistry. The tetrazole ring, being a bioisostere of the carboxylic acid group, imparts unique electronic and structural properties to its metal complexes, making them promising candidates for applications in catalysis, materials science, and medicinal chemistry. The presence of the methylthio-phenyl substituent offers further opportunities for functionalization and tuning of the ligand's coordination properties. This document provides detailed protocols for the synthesis of the ligand and its coordination complexes, along with potential applications supported by representative data from analogous systems.

Synthesis of this compound

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide salt, often in the presence of a catalyst. The following protocol is adapted from established procedures for the synthesis of similar 5-aryl-1H-tetrazoles.

Experimental Protocol: Synthesis of the Ligand

Materials:

  • 4-(Methylthio)benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)benzonitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with dilute hydrochloric acid to a pH of ~2 to protonate the tetrazole ring.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

DOT Diagram: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-(Methylthio)benzonitrile 4-(Methylthio)benzonitrile Reaction Mixture Reaction Mixture 4-(Methylthio)benzonitrile->Reaction Mixture Sodium Azide Sodium Azide Sodium Azide->Reaction Mixture Ammonium Chloride Ammonium Chloride Ammonium Chloride->Reaction Mixture DMF DMF DMF->Reaction Mixture Acidification Acidification Reaction Mixture->Acidification Heat (120-130°C) Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Coordination Chemistry

This compound can act as a versatile ligand, coordinating to metal centers through the nitrogen atoms of the tetrazole ring. The deprotonated tetrazolate anion is a common coordinating species. The following are generalized protocols for the synthesis of coordination complexes with this ligand.

Experimental Protocol: Synthesis of a Cu(II) Complex

Materials:

  • This compound

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound (2 equivalents) in methanol in a flask.

  • If the tetrazole is to be deprotonated in situ, add triethylamine (2 equivalents) to the solution and stir.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.

  • Slowly add the copper(II) salt solution to the ligand solution with constant stirring.

  • A precipitate should form upon mixing. Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the solid product by filtration, wash with cold methanol, and dry in a desiccator.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by layering the reactant solutions.

Experimental Protocol: Synthesis of a Zn(II) Coordination Polymer

Materials:

  • This compound

  • Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a small vial, dissolve this compound (1 equivalent) and zinc(II) nitrate hexahydrate (1 equivalent) in a mixture of DMF and ethanol.

  • Seal the vial and heat it in an oven at 80-100 °C for 24-72 hours (solvothermal synthesis).

  • After slow cooling to room temperature, crystalline products of the coordination polymer can be isolated.

  • Wash the crystals with the mother liquor and then with fresh ethanol, and air dry.

DOT Diagram: General Coordination Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt cluster_reaction Complexation cluster_isolation Product Isolation cluster_product Final Product Ligand Solution Ligand Solution Reaction Reaction Ligand Solution->Reaction Metal Salt Solution Metal Salt Solution Metal Salt Solution->Reaction Filtration Filtration Reaction->Filtration Stirring / Heating Washing Washing Filtration->Washing Drying Drying Washing->Drying Coordination Complex Coordination Complex Drying->Coordination Complex This compound This compound This compound->Ligand Solution Dissolve in Solvent Metal Salt Metal Salt Metal Salt->Metal Salt Solution Dissolve in Solvent G A [M(L)n] (Active Catalyst) B [M(L)n(Substrate)] A->B Substrate Coordination C Oxidized Product B->C Oxidation D [M(L)n] (Reduced) B->D Electron Transfer D->A Re-oxidation G Reduced Oxidant D->G E Oxidant E->D F Substrate F->B

Antimicrobial and antifungal activity of 5-[4-(Methylthio)phenyl]-1H-tetrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Antimicrobial and Antifungal Activity of 5-[4-(Methylthio)phenyl]-1H-tetrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the antimicrobial and antifungal activity of this compound derivatives were not available in the reviewed literature. The following application notes and protocols are based on studies of structurally related 5-substituted aryl 1H-tetrazole derivatives and provide a framework for the investigation of the target compounds.

Application Notes

Tetrazole and its derivatives are a significant class of five-membered aromatic heterocyclic compounds known for a wide range of biological activities. As bioisosteres of carboxylic acids, they exhibit favorable metabolic stability and pharmacokinetic properties, making them attractive scaffolds in medicinal chemistry.[1] Several tetrazole-containing compounds have been developed as antibacterial and antifungal agents.[2][3][4]

The general structure of 5-substituted aryl 1H-tetrazoles shows significant potential for modification to enhance antimicrobial and antifungal efficacy. Studies on various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.[1][5] Some derivatives have shown promising Minimum Inhibitory Concentration (MIC) values and, in some cases, synergistic effects when combined with existing antibiotics like trimethoprim.[5] The protocols and data presented herein for analogous compounds can serve as a valuable guide for researchers investigating the specific antimicrobial and antifungal properties of this compound derivatives.

Data Presentation: Antimicrobial and Antifungal Activity of 5-Aryl-1H-Tetrazole Analogues

The following tables summarize the antimicrobial and antifungal activities of various 5-substituted tetrazole derivatives as reported in the literature. This data provides a comparative baseline for the potential efficacy of novel derivatives.

Table 1: Antibacterial Activity of 5-Substituted Tetrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEnterococcus faecalisEscherichia coliReference DrugMIC (µg/mL) of Ref. DrugSource
5-Aryl 1H-Tetrazoles (General)125-250-125-250Amoxicillin-[5]
Benzimidazole-Tetrazole Derivative (e1)18.7--Azithromycin-[1]
Benzimidazole-Tetrazole Derivative (c1)21.6--Azithromycin-[1]
Benzimidazole-Tetrazole Derivative (b1)25.21.3-Azithromycin-[1]
Benzimidazole-Tetrazole Derivative (d1)-2.1-Azithromycin-[1]
Benzimidazole-Tetrazole Derivative (a1)-31-Azithromycin-[1]

Table 2: Antifungal Activity of 5-Substituted Tetrazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida glabrataAspergillus nigerReference DrugMIC (µg/mL) of Ref. DrugSource
Benzimidazole-Tetrazole Derivative (d1)7.4--Fluconazole8.1[1]
Benzimidazole-Tetrazole Derivative (e1)-0.98-Fluconazole8.1[1]
Benzimidazole-Tetrazole Derivative (b1)-1.2-Fluconazole8.1[1]
Phenyl(2H-tetrazol-5-yl)methanamine (Compound 3)500-750Fluconazole-[3]
Pyridyl Tetrazole Derivatives (General)12.5-50----[6]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the antimicrobial and antifungal activities of 5-substituted aryl 1H-tetrazole derivatives are provided below.

Protocol 1: Synthesis of 5-Substituted Aryl 1H-Tetrazoles

This protocol describes a general method for synthesizing 5-substituted aryl 1H-tetrazoles via a [3+2] cycloaddition reaction between an organonitrile and sodium azide.[5][7]

Materials:

  • Substituted Aryl Nitrile (e.g., 4-(methylthio)benzonitrile)

  • Sodium Azide (NaN₃)

  • Catalyst (e.g., Indium Chloride (InCl₃) or nano-TiCl₄.SiO₂)[5][7]

  • Solvent (e.g., DMF or Isopropanol/water mixture)[5][7]

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Standard laboratory glassware and reflux apparatus

  • Microwave reactor (optional)[5]

Procedure:

  • In a round-bottom flask, dissolve the aryl nitrile (1 mmol) and sodium azide (2 mmol) in the chosen solvent (e.g., 5 mL of DMF).[7]

  • Add the catalyst (e.g., 0.1 g of nano-TiCl₄.SiO₂).[7]

  • Heat the mixture to reflux for the required time (typically 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Alternatively, for microwave-assisted synthesis, heat the mixture in a sealed microwave vessel at a specified temperature (e.g., 160 °C) for a shorter duration (e.g., 1 hour).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a heterogeneous catalyst is used, remove it by filtration.[7]

  • Pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute HCl to precipitate the tetrazole derivative.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 5-substituted aryl 1H-tetrazole.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Synthesis_Workflow reagents Aryl Nitrile + Sodium Azide + Catalyst reaction [3+2] Cycloaddition (Reflux or Microwave) reagents->reaction Solvent workup Cooling & Filtration reaction->workup precipitation Precipitation (Acidification with HCl) workup->precipitation purification Filtration & Recrystallization precipitation->purification product 5-Aryl-1H-Tetrazole Product purification->product

General Synthesis of 5-Aryl-1H-Tetrazoles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against bacterial and fungal strains.[7]

Materials:

  • Synthesized tetrazole derivatives

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7]

  • Sterile 96-well microtiter plates

  • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Solvent for compounds (e.g., DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Dissolve the tetrazole derivatives in a suitable solvent like DMSO to create a stock solution. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well microtiter plates to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL).[7]

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic/antifungal), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7] This can be assessed visually or by using a microplate reader to measure absorbance.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plates prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Tetrazole Derivatives prep_compounds->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate Plates (24-48h at 35-37°C) controls->incubate read_results Visually Inspect for Growth or Measure Absorbance incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Workflow for Antimicrobial/Antifungal Screening.

References

Application Note: Characterization of 5-[4-(Methylthio)phenyl]-1H-tetrazole using ¹H NMR and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the characterization of 5-[4-(methylthio)phenyl]-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry, using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for sample preparation and NMR data acquisition are provided. The summarized NMR data offers key insights into the molecular structure, facilitating unambiguous identification and quality control.

Introduction

5-substituted-1H-tetrazoles are a significant class of heterocyclic compounds recognized as bioisosteres for carboxylic acids in drug design.[1] The title compound, this compound, incorporates a sulfur-containing aromatic moiety, making it a valuable scaffold for developing novel therapeutic agents. Accurate structural elucidation is paramount for its application in drug discovery and development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides precise information about the chemical structure and environment of atoms within a molecule.[2] This note provides a standard protocol and representative data for the ¹H and ¹³C NMR characterization of this compound.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrumentation: NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment was used.

    • Number of Scans: 16 scans were accumulated.

    • Relaxation Delay: A relaxation delay of 1.0 second was set.

    • Spectral Width: A spectral width of -2 to 12 ppm was used.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) was utilized.

    • Number of Scans: 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2.0 seconds was employed.

    • Spectral Width: A spectral width of 0 to 180 ppm was used.

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Presentation

The expected ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The chemical shifts are estimated based on the analysis of structurally similar compounds, such as 5-(p-tolyl)-1H-tetrazole.[3]

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~16.7broad singlet1HN-H (tetrazole)
~7.90doublet2HH-2', H-6'
~7.40doublet2HH-3', H-5'
~2.55singlet3HS-CH₃

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C-5 (tetrazole)
~142C-4'
~128C-2', C-6'
~127C-3', C-5'
~121C-1'
~14S-CH₃

Mandatory Visualization

The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration assignment Structural Assignment integration->assignment final_report final_report assignment->final_report Final Report

NMR Experimental Workflow

Discussion

The ¹H NMR spectrum is expected to show a characteristic downfield broad singlet for the acidic N-H proton of the tetrazole ring. The aromatic protons on the phenyl ring are anticipated to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The methyl protons of the thioether group should appear as a sharp singlet in the upfield region.

In the ¹³C NMR spectrum, the carbon atom of the tetrazole ring (C-5) is expected to resonate at a significantly downfield chemical shift. The aromatic carbons will appear in the typical range of 120-145 ppm, and the methyl carbon of the thioether group will be observed at a high field. The number of distinct signals in both spectra is consistent with the proposed molecular structure.

Conclusion

This application note provides a comprehensive guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The provided protocols and representative data are valuable for researchers in synthetic and medicinal chemistry for routine structural verification and purity assessment of this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and address common issues encountered during the synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, which typically proceeds via a [3+2] cycloaddition of 4-(methylthio)benzonitrile with sodium azide.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient reaction conditions.- Optimize Solvent: DMF and DMSO are generally the most effective solvents for this reaction.[1] - Increase Temperature: Ensure the reaction temperature is between 100-140°C.[2][3] - Extend Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time, which can range from a few hours to over 24 hours.[2]
Poor catalyst activity or absence of a catalyst.- Introduce a Catalyst: The reaction is often slow without a catalyst.[2] - Catalyst Selection: Use a Lewis acid catalyst such as CuSO₄·5H₂O, or a solid acid catalyst like nano-TiCl₄·SiO₂ for improved yields and easier workup.[1][2]
Starting material decomposition.- Lower Temperature: If the starting nitrile is degrading at high temperatures, consider a lower reaction temperature with a more active catalyst or a longer reaction time.
Incomplete reaction.- Increase Equivalents of Sodium Azide: Use a slight excess of sodium azide (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[3]
Formation of Side Products Reaction with impurities.- Purify Starting Materials: Ensure the 4-(methylthio)benzonitrile and sodium azide are of high purity.
Tautomerization and alkylation.- During workup and purification, be aware of the potential for the tetrazole to exist as 1H and 2H tautomers. Alkylation can occur at either the N1 or N2 position.
Difficult Product Isolation Product is soluble in the aqueous phase.- Adjust pH: Carefully acidify the reaction mixture with HCl to a pH of 2-3 to precipitate the tetrazole product.[4] - Salting Out: If the product has some water solubility, add NaCl to the aqueous layer before extraction to decrease its solubility.
Emulsion during extraction.- Break Emulsion: Add a small amount of brine or a different organic solvent to break the emulsion.
Safety Concerns Use of hydrazoic acid.- Avoid In Situ Generation of Hydrazoic Acid in Volatile Solvents: Traditional methods using hydrazoic acid are hazardous due to its toxicity and explosive nature.[5] Modern methods use sodium azide with a catalyst in high-boiling point solvents like DMF or DMSO to minimize this risk.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is the [3+2] cycloaddition reaction between 4-(methylthio)benzonitrile and an azide source, typically sodium azide, often in the presence of a catalyst.[5]

Q2: Which catalysts are most effective for this synthesis?

A2: A variety of catalysts can be used to improve the reaction rate and yield. These include:

  • Lewis Acids: Salts of zinc, copper, and aluminum are commonly used. For example, CuSO₄·5H₂O has been shown to be effective.[2]

  • Solid Acids: Heterogeneous catalysts like silica sulfuric acid or nano-TiCl₄·SiO₂ can also be used, which simplifies catalyst removal after the reaction.[1][5]

Q3: How does the methylthio group on the phenyl ring affect the reaction?

A3: The methylthio (-SCH₃) group is generally considered an electron-donating group. In the synthesis of 5-substituted-1H-tetrazoles, electron-withdrawing groups on the benzonitrile tend to increase the reaction rate and yield, while electron-donating groups may lead to slightly lower yields or require more forcing conditions.[1][6]

Q4: What are the optimal reaction conditions?

A4: Optimal conditions can vary depending on the catalyst used. However, a general starting point is:

  • Solvent: DMF or DMSO[1]

  • Temperature: 100-140°C[2][3]

  • Reactant Ratio: 1 equivalent of 4-(methylthio)benzonitrile to 1.2-1.5 equivalents of sodium azide.[3]

  • Catalyst Loading: Typically 2-10 mol% depending on the catalyst.[2][3]

Q5: What is the standard work-up procedure?

A5: After the reaction is complete, the mixture is cooled to room temperature. The product is then typically precipitated by adding water and acidifying with hydrochloric acid (HCl) to a pH of 2-3. The resulting solid can be collected by filtration, washed with water, and then purified, usually by recrystallization from a suitable solvent like an ethanol/water or ethyl acetate/hexane mixture.[1][2]

Quantitative Data Summary

The following tables summarize the effect of different catalysts and solvents on the yield of 5-phenyl-1H-tetrazole, which can serve as a proxy for the synthesis of this compound.

Table 1: Effect of Catalyst on the Yield of 5-Phenyl-1H-tetrazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneDMF1101240[2]
CuSO₄·5H₂O (2 mol%)DMSO140198[2]
Nano-TiCl₄·SiO₂DMFReflux295[7]
Silica Sulfuric AcidDMFReflux592[5]
SO₃H-carbon (10 wt%)DMF100692[3]

Table 2: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O (2 mol%)

SolventTemperature (°C)Time (h)Yield (%)Reference
Nitromethane11012No Reaction[2]
Chlorobenzene11012No Reaction[2]
Water10012Low[2]
NMP1101.590[2]
DMF1101.595[2]
DMSO140198[2]

Experimental Protocol

This section provides a detailed methodology for a representative synthesis of a 5-aryl-1H-tetrazole, which can be adapted for this compound.

Synthesis of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O Catalyst [2]

  • Reaction Setup: To a solution of benzonitrile (1 mmol, 0.103 g) in DMSO (2 mL) in a round-bottom flask, add sodium azide (1 mmol, 0.065 g) and cupric sulfate pentahydrate (0.02 mmol, 0.005 g).

  • Heating: Stir the reaction mixture at room temperature for a few minutes, then raise the temperature to 140°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically within 1 hour), cool the mixture to room temperature. Add 4 M HCl (10 mL) and then ethyl acetate (10 mL).

  • Extraction: Separate the organic layer, wash it with distilled water (2 x 10 mL), and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude solid product. Recrystallize the crude product from a mixture of n-hexane and ethyl acetate (1:1) to yield pure 5-phenyl-1H-tetrazole.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-(methylthio)benzonitrile, sodium azide, and catalyst in DMSO B Heat mixture to 100-140°C A->B C Monitor by TLC B->C Stir for 1-24h D Cool to RT C->D E Add H₂O and acidify with HCl D->E F Filter precipitated solid E->F G Wash with cold water F->G H Recrystallize from suitable solvent G->H I Dry to obtain pure product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield? Check_Temp Is temperature optimal (100-140°C)? Start->Check_Temp Check_Cat Is a catalyst being used? Check_Temp->Check_Cat Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Solvent Is the solvent DMF or DMSO? Check_Cat->Check_Solvent Yes Add_Cat Add a suitable catalyst (e.g., CuSO₄) Check_Cat->Add_Cat No Check_Time Has reaction time been extended? Check_Solvent->Check_Time Yes Change_Solvent Switch to DMF or DMSO Check_Solvent->Change_Solvent No Increase_Time Increase reaction time and monitor by TLC Check_Time->Increase_Time No Success Yield Improved Check_Time->Success Yes Increase_Temp->Check_Cat Add_Cat->Check_Solvent Change_Solvent->Check_Time Increase_Time->Success

Caption: Troubleshooting decision tree for low yield in tetrazole synthesis.

References

Technical Support Center: Synthesis of 5-Substituted Tetrazoles from Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-substituted tetrazoles from nitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of 5-substituted tetrazoles from nitriles via the [3+2] cycloaddition with an azide source.

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired tetrazole. What are the possible causes and solutions?

A1: Low conversion of the starting nitrile is a common issue. Several factors can contribute to this:

  • Insufficient Catalyst Activity: The catalyst (often a Lewis or Brønsted acid) is crucial for activating the nitrile towards nucleophilic attack by the azide.[1] Ensure the catalyst is fresh and of high purity. Consider increasing the catalyst loading or switching to a more effective catalyst for your specific substrate. For instance, zinc salts are commonly used, but for some nitriles, other catalysts like copper salts or silica sulfuric acid might be more efficient.[2][3][4]

  • Inappropriate Reaction Temperature: The reaction rate is highly dependent on temperature. For many procedures, heating is required to overcome the activation energy of the cycloaddition.[5] If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Consult the literature for the optimal temperature range for your specific nitrile and catalyst system.

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction. Polar aprotic solvents like DMF and DMSO are commonly used as they effectively dissolve sodium azide and the nitrile.[4] However, for certain catalysts, alcohols or even water can be effective.[1][6] Ensure the chosen solvent is appropriate for your reaction conditions and does not participate in side reactions.

  • Steric Hindrance: Nitriles with bulky substituents near the cyano group may react slower due to steric hindrance. In such cases, longer reaction times, higher temperatures, or a more active catalyst may be necessary.

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or test its activity on a known, reactive nitrile.

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Screen Solvents: If possible, run small-scale parallel reactions in different solvents to identify the optimal medium.

  • Increase Reaction Time: For sterically hindered nitriles, extend the reaction time and monitor for product formation.

Q2: I am observing a significant amount of a byproduct that is not my desired tetrazole. What could this side product be?

A2: The most common side reaction is the hydrolysis of the starting nitrile to the corresponding amide or carboxylic acid. This is particularly prevalent under acidic or basic conditions, which are often employed to catalyze the tetrazole formation.[5] The presence of water in the reaction mixture, either from the solvent or as an impurity, can facilitate this hydrolysis.

Other potential side products include:

  • Unreacted Starting Materials: As discussed in Q1, incomplete conversion will result in the presence of the starting nitrile and azide.

  • Imidoyl Azides: These are intermediates in the reaction pathway to the tetrazole.[1][5] Under certain conditions, they may be stable enough to be isolated or may lead to other byproducts if they do not cyclize efficiently.

  • Other Heterocycles: While less common, depending on the specific nitrile and reaction conditions, the formation of other nitrogen-containing heterocycles is a possibility, though not widely reported as a major side reaction in standard tetrazole syntheses.

Identification and Mitigation:

  • Spectroscopic Analysis: Use techniques like 1H NMR, 13C NMR, and IR spectroscopy, along with mass spectrometry, to identify the structure of the byproduct. The presence of a carbonyl group in the IR spectrum, for instance, could indicate amide or carboxylic acid formation.

  • Control of Water Content: Use anhydrous solvents and reagents to minimize nitrile hydrolysis.

  • pH Control: Carefully control the pH of the reaction mixture. For some systems, maintaining a neutral or slightly alkaline pH can suppress hydrolysis while still allowing for tetrazole formation.[6]

  • Purification: If side products are formed, they can often be separated from the desired tetrazole by recrystallization or column chromatography.[4]

Q3: My reaction is complete, but I am struggling to isolate and purify the 5-substituted tetrazole.

A3: 5-substituted tetrazoles are often acidic and can form salts, which can complicate isolation.

Common Purification Strategies:

  • Acidification and Precipitation: After the reaction is complete, the mixture is typically cooled and acidified (e.g., with HCl). This protonates the tetrazole, making it less soluble in the aqueous phase and causing it to precipitate. The solid product can then be collected by filtration.[7]

  • Extraction: If the tetrazole is sufficiently soluble in an organic solvent, it can be extracted from the aqueous layer after acidification.

  • Recrystallization: This is a common method for purifying the crude tetrazole product. A suitable solvent system should be chosen to dissolve the tetrazole at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is used to separate the tetrazole from byproducts and unreacted starting materials.[4]

Q4: I am concerned about the safety of using sodium azide and the potential formation of hydrazoic acid.

A4: Safety is a primary concern when working with azides. Sodium azide is toxic, and hydrazoic acid (HN3) is highly toxic and explosive.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid acidic conditions that can generate hydrazoic acid. Some protocols are specifically designed to be performed under neutral or slightly alkaline conditions to minimize this risk.[6]

  • Quench residual azide: After the reaction, any unreacted sodium azide should be carefully quenched. A common method is to treat the aqueous solution with sodium nitrite followed by acidification to generate nitrous acid, which decomposes the azide.

  • Handle tetrazole products with care, as some can be energetic materials.

Data Presentation

The choice of catalyst can significantly impact the yield of the 5-substituted tetrazole and the reaction time. The following tables summarize quantitative data from the literature for the synthesis of various tetrazoles using different catalytic systems.

Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Silica Sulfuric AcidDMFReflux592[2]
PbCl2 (10 mol%)DMF120495[8]
Co-Ni/Fe3O4@MMSHSH2O/EtOH (1:1)600.598[9]
Zn(OAc)2·2H2O (10 mol%)DMF100295[10]
Cu(OAc)2 (20 mol%)Choline chloride-urea10012High[11]

Table 2: Influence of Substituents on Yield and Reaction Time using a Co-Ni Nanocatalyst

Nitrile SubstrateProductTime (min)Yield (%)Reference
Benzonitrile5-Phenyl-1H-tetrazole3098[9]
4-Methylbenzonitrile5-(p-Tolyl)-1H-tetrazole2596[9]
4-Methoxybenzonitrile5-(4-Methoxyphenyl)-1H-tetrazole2095[9]
4-Chlorobenzonitrile5-(4-Chlorophenyl)-1H-tetrazole3592[9]
2-Chlorobenzonitrile5-(2-Chlorophenyl)-1H-tetrazole4488[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 5-substituted tetrazoles.

Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted Tetrazoles in Water [12]

This protocol is adapted from the work of Demko and Sharpless and offers a safer and more environmentally friendly approach.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

  • Solvent Addition: Add deionized water to the flask to achieve a concentration of approximately 1 M for the nitrile.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH ~2 with concentrated hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude tetrazole can be purified by recrystallization from an appropriate solvent or by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [2][3]

This protocol utilizes a copper catalyst for the cycloaddition.

  • Reaction Setup: In a reaction vessel, combine the nitrile (1.0 eq), trimethylsilyl azide (1.2 eq), and a copper(I) catalyst (e.g., CuI, 5 mol%).

  • Solvent Addition: Add a mixture of DMF and methanol as the solvent.

  • Reaction: Heat the reaction mixture at the specified temperature (e.g., 80-120 °C) and stir. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Quench the reaction by adding an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Acid-Catalyzed Synthesis using Silica Sulfuric Acid [4]

This method employs a solid acid catalyst which can be easily recovered.

  • Reaction Setup: In a flask, create a suspension of the nitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (e.g., 500 mg).

  • Solvent Addition: Add DMF (e.g., 10 mL).

  • Reaction: Heat the suspension to reflux with stirring for 4–12 hours.

  • Work-up:

    • Cool the reaction mixture and filter to recover the solid acid catalyst. The catalyst can be washed and reused.

    • Evaporate the solvent from the filtrate under vacuum.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for Tetrazole Synthesis and Troubleshooting

Caption: A flowchart illustrating the key stages of 5-substituted tetrazole synthesis and common troubleshooting checkpoints.

Diagram 2: Logical Relationship of Side Reactions

G Nitrile Starting Nitrile (R-CN) Activated_Nitrile Activated Nitrile Intermediate Nitrile->Activated_Nitrile Activation Amide Side Product: Amide (R-CONH2) Nitrile->Amide Hydrolysis Azide Azide (N3-) Imidoyl_Azide Imidoyl Azide Intermediate Azide->Imidoyl_Azide Nucleophilic Attack Catalyst Catalyst (H+ or Lewis Acid) Catalyst->Activated_Nitrile Water Water (H2O) Water->Amide Carboxylic_Acid Side Product: Carboxylic Acid (R-COOH) Water->Carboxylic_Acid Activated_Nitrile->Imidoyl_Azide Tetrazole Desired 5-Substituted Tetrazole Imidoyl_Azide->Tetrazole Cyclization Amide->Carboxylic_Acid Further Hydrolysis

Caption: A diagram showing the main reaction pathway to 5-substituted tetrazoles and the competing hydrolysis side reaction.

References

Technical Support Center: Monitoring Tetrazole Cycloaddition Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively monitoring the progress of tetrazole cycloaddition reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring tetrazole cycloaddition reactions?

A1: TLC is a rapid, simple, and cost-effective technique that allows for the qualitative monitoring of a reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of the tetrazole and the appearance of the new product spot, thus determining if the reaction is complete.[1][2]

Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?

A2: The ideal solvent system will provide good separation between the starting tetrazole and the resulting cycloadduct, with Retention Factor (Rf) values ideally between 0.2 and 0.8. A common starting point for many organic reactions is a mixture of ethyl acetate and hexanes. The polarity of this mixture can be adjusted by changing the ratio of the two solvents to achieve optimal separation. For more polar compounds, a small amount of methanol in dichloromethane can be effective.

Q3: What are the expected relative Rf values for the tetrazole starting material and the cycloaddition product?

A3: Generally, the polarity of the starting material and the product will determine their relative Rf values. Tetrazoles are polar molecules due to the presence of multiple nitrogen atoms. The resulting cycloadduct (often a pyrazoline derivative) may be more or less polar depending on the substituents. Typically, the product will have a different Rf value from the starting materials. It is crucial to run a reference spot of your starting tetrazole to compare with the reaction mixture.

Q4: How do I visualize the spots on the TLC plate?

A4: Many tetrazoles and their conjugated pyrazoline products are UV-active and can be visualized under a UV lamp (typically at 254 nm) as dark spots on a fluorescent background.[3][4] Additionally, many pyrazoline products are inherently fluorescent and may appear as brightly colored spots under UV light.[3][5][6] If the compounds are not UV-active, various chemical stains can be used, such as potassium permanganate, p-anisaldehyde, or an iodine chamber.[4][7]

Q5: Are tetrazoles and their cycloadducts stable on silica gel TLC plates?

A5: Tetrazoles are generally stable compounds.[8] However, silica gel is slightly acidic, which can sometimes cause degradation of sensitive compounds. If you suspect your compound is unstable on silica, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent or consider using alumina plates.[9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. - The sample is too concentrated.- The compound is highly polar, acidic, or basic.- Dilute the sample before spotting it on the TLC plate.[10]- For acidic compounds, add a small amount of acetic or formic acid to the eluent. For basic compounds, add a small amount of triethylamine.[10][11]
Spots are not visible under UV light. - The compound is not UV-active.- The sample is too dilute.- Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, iodine).[10]- Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[10]
Starting material and product spots have very similar Rf values. - The chosen solvent system does not provide adequate separation.- Experiment with different solvent systems of varying polarities.[12]- Try a two-dimensional TLC if separation is particularly difficult.
All spots remain at the baseline. - The eluent is not polar enough.- Increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[10]
All spots run to the solvent front. - The eluent is too polar.- Decrease the polarity of the solvent system by increasing the proportion of the less polar solvent.[10]
The solvent front is uneven. - The TLC plate was not placed level in the developing chamber.- The edge of the plate is touching the side of the chamber.- Ensure the developing chamber is on a level surface and the plate is placed vertically.- Make sure the plate does not touch the walls of the chamber.

Data Presentation

The following table provides examples of experimentally determined Rf values for pyrazoline products. Note that the Rf of the starting material will vary depending on its specific structure.

Compound Type Solvent System Reported Rf Value
1,3,5-trisubstituted-2-pyrazoline derivativeHexane:Ethyl Acetate0.38
1,3,5-trisubstituted-2-pyrazoline derivativeHexane:Ethyl Acetate0.45
1,3,5-trisubstituted-2-pyrazoline derivativeHexane:Ethyl Acetate0.48
1,3,5-trisubstituted-2-pyrazoline derivativeHexane:Ethyl Acetate0.30
1,3,5-trisubstituted-2-pyrazoline derivativeHexane:Ethyl Acetate0.44

Data sourced from reference[13]. The exact ratio of hexane to ethyl acetate was not specified in the source.

Experimental Protocols

Protocol 1: Preparation and Elution of a TLC Plate
  • Prepare the Developing Chamber: Pour a small amount (0.5 - 1 cm depth) of the chosen solvent system into a TLC developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is the origin line.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of your starting tetrazole in a volatile solvent. Using a capillary tube, make a small spot on the left side of the origin line.

    • Lane 2 (Co-spot): On the same spot as Lane 1, carefully spot the reaction mixture. This will help to confirm the identity of the starting material spot in the reaction mixture.

    • Lane 3 (Reaction Mixture): Using a clean capillary tube, spot the reaction mixture in the center of the origin line.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

Protocol 2: Visualization of the TLC Plate
  • UV Visualization (Non-destructive):

    • Place the dried TLC plate under a UV lamp (254 nm).

    • UV-active compounds will appear as dark spots.[4] Fluorescent compounds may glow.[3][5]

    • Gently circle the visible spots with a pencil, as they will disappear when the UV light is removed.[14]

  • Potassium Permanganate Stain (Destructive):

    • Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[4]

    • Quickly dip the TLC plate into the stain solution and then remove excess stain by blotting the edge with a paper towel.

    • Gently warm the plate with a heat gun. Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[4]

Workflow and Troubleshooting Diagram

TLC_Troubleshooting_Workflow start Start TLC Analysis prep_plate Prepare and Spot TLC Plate (SM, Co-spot, Rxn) start->prep_plate develop_plate Develop Plate prep_plate->develop_plate visualize_uv Visualize under UV Light develop_plate->visualize_uv spots_visible Spots Visible & Separated? visualize_uv->spots_visible analyze_rf Analyze Rf Values (Reaction Progress) spots_visible->analyze_rf Yes troubleshoot Troubleshoot spots_visible->troubleshoot No end_good Analysis Complete analyze_rf->end_good no_spots No Spots Visible troubleshoot->no_spots Issue streaking Streaking / Elongated Spots troubleshoot->streaking Issue poor_separation Poor Separation (Rf values too close) troubleshoot->poor_separation Issue spots_at_baseline Spots at Baseline troubleshoot->spots_at_baseline Issue spots_at_front Spots at Solvent Front troubleshoot->spots_at_front Issue use_stain Use Chemical Stain (e.g., KMnO4) no_spots->use_stain use_stain->visualize_uv Re-evaluate dilute_sample Dilute Sample / Add Modifier streaking->dilute_sample dilute_sample->prep_plate Re-run change_eluent Change Eluent Polarity poor_separation->change_eluent change_eluent->prep_plate Re-run increase_polarity Increase Eluent Polarity spots_at_baseline->increase_polarity increase_polarity->prep_plate Re-run decrease_polarity Decrease Eluent Polarity spots_at_front->decrease_polarity decrease_polarity->prep_plate Re-run

Caption: Troubleshooting workflow for TLC analysis of tetrazole cycloaddition reactions.

References

Technical Support Center: Purification of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-[4-(Methylthio)phenyl]-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities I might encounter after synthesizing this compound?

A2: Common impurities can include unreacted starting materials such as 4-(methylthio)benzonitrile and residual sodium azide. Other potential byproducts may arise from side reactions, although these are generally less common with optimized reaction conditions. It is also possible for residual solvents from the reaction or initial work-up to be present.

Q3: How can I effectively remove residual solvent like DMF or DMSO?

A3: High-boiling point polar solvents like DMF and DMSO can be challenging to remove completely. One common issue is their solubility in both organic solvents and water, which can complicate extractions.[1] A general approach involves washing the organic extract thoroughly with water or brine during the work-up. For stubborn residual solvent, precipitation of the product by adding a non-solvent or performing a recrystallization can be effective.

Q4: My purified product has a yellowish tint. What could be the cause and how can I remove it?

A4: A yellowish tint can indicate the presence of colored impurities. If these impurities are polar, silica gel chromatography can be an effective method for their removal. If the impurities are non-polar, recrystallization might be more suitable. In some cases, a charcoal treatment during recrystallization can help decolorize the solution, but this should be tested on a small scale first as it can sometimes lead to product loss.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.

Problem 1: The compound does not dissolve in the hot solvent.

Possible CauseSolution
Insufficient solvent.Gradually add more hot solvent until the compound dissolves.
Incorrect solvent choice.The compound may be poorly soluble in the chosen solvent even at elevated temperatures. Test the solubility in a range of solvents on a small scale to find a more suitable one. A good recrystallization solvent should dissolve the compound when hot but not when cold.
The compound has a very high melting point.Ensure the solvent is heated to its boiling point to maximize solubility.

Problem 2: The compound "oils out" instead of crystallizing upon cooling.

Possible CauseSolution
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[2]
The solvent is not ideal.A solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes prevent oiling out.

Problem 3: No crystals form upon cooling.

Possible CauseSolution
The solution is not saturated.The concentration of the compound is too low. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2]
Nucleation is not occurring.Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available.
The compound is very soluble in the chosen solvent even at low temperatures.Consider using a different solvent or a solvent/anti-solvent system.
Silica Gel Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Problem 1: The compound does not move down the column.

Possible CauseSolution
The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
The compound is very polar.A more polar solvent system may be required. For highly polar compounds, adding a small amount of methanol to the eluent can be effective.

Problem 2: The compound elutes too quickly (with the solvent front).

Possible CauseSolution
The eluent is too polar.Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.
The compound is very non-polar.Start with a very non-polar eluent, such as pure hexane, and gradually increase the polarity.

Problem 3: Poor separation of the product from impurities.

Possible CauseSolution
Inappropriate solvent system.The polarity difference between the eluent and the compounds is not optimal. Perform thin-layer chromatography (TLC) with various solvent systems to find one that gives good separation (a clear difference in Rf values) between your product and the impurities.
The column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded incorrectly.Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.

Experimental Protocols

General Work-up Procedure for 5-Aryl-1H-tetrazoles

This procedure is a general guideline and may need to be optimized for your specific reaction conditions.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent like DMF, it is often beneficial to pour the mixture into ice water.

  • Acidify the aqueous mixture with an acid such as 4N HCl to a pH of approximately 2-3. This will protonate the tetrazole and cause it to precipitate.

  • Extract the product with an organic solvent like ethyl acetate (EtOAc).

  • Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol for Recrystallization
  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. For 5-aryl-1H-tetrazoles, solvent systems like n-hexane/ethyl acetate have been used.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol for Silica Gel Column Chromatography
  • TLC Analysis: Before running a column, determine the optimal eluent system using TLC. A good solvent system will give your product an Rf value of around 0.3-0.4 and show good separation from impurities. For similar tetrazole derivatives, mixtures of hexane and ethyl acetate are often effective.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent over time.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Compounds

SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for non-polar compounds.
Ethyl AcetatePolar aprotic77A versatile solvent for a range of polarities.
EthanolPolar protic78Often a good choice for polar compounds.
TolueneNon-polar111Can be effective for less polar aromatic compounds.
WaterVery polar100Suitable for highly polar, water-soluble compounds.
AcetonePolar aprotic56A strong solvent, often used in solvent mixtures.

Table 2: Typical Eluent Systems for Column Chromatography of Tetrazole Derivatives

Eluent SystemPolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood for separating compounds of moderate polarity. The ratio can be adjusted to fine-tune the separation.[4]
Dichloromethane / MethanolMedium to HighUsed for more polar compounds that do not move with less polar eluents.
Toluene / AcetoneMediumAn alternative system for compounds with aromatic character.

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Assessment Assess Purity (TLC, NMR) Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization High Purity / Crystalline Solid Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Low Purity / Multiple Impurities Purity_Check_1 Check Purity Recrystallization->Purity_Check_1 Purity_Check_2 Check Purity Column_Chromatography->Purity_Check_2 Pure_Product Pure Product Purity_Check_1->Pure_Product >95% Pure Repurify Consider Repurification or Alternative Method Purity_Check_1->Repurify <95% Pure Purity_Check_2->Pure_Product >95% Pure Purity_Check_2->Repurify <95% Pure Repurify->Recrystallization From Chromatography Repurify->Column_Chromatography From Recrystallization Troubleshooting_Recrystallization cluster_start Recrystallization Attempt cluster_cooling Cooling cluster_outcome Outcome cluster_solutions Troubleshooting cluster_actions Corrective Actions Start Dissolve Crude Product in Hot Solvent Cool Cool Solution Slowly Start->Cool Outcome Crystals Form? Cool->Outcome No_Crystals No Crystals Formed Outcome->No_Crystals No Oiling_Out Compound Oils Out Outcome->Oiling_Out No, oily layer forms Poor_Yield Poor Crystal Yield Outcome->Poor_Yield Yes, but few Impure_Crystals Crystals are Impure Outcome->Impure_Crystals Yes, but impure Concentrate Concentrate Solution No_Crystals->Concentrate Scratch_Seed Scratch Flask / Add Seed Crystal No_Crystals->Scratch_Seed Change_Solvent Change Solvent/Solvent System No_Crystals->Change_Solvent Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Oiling_Out->Change_Solvent Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling Poor_Yield->Concentrate Check_Mother_Liquor Check Mother Liquor for Product Poor_Yield->Check_Mother_Liquor Impure_Crystals->Slow_Cooling Re_Recrystallize Re-recrystallize Impure_Crystals->Re_Recrystallize

References

Technical Support Center: Copper-Catalyzed Nitrile-Azide Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during copper-catalyzed nitrile-azide cycloaddition reactions, a key method for the synthesis of tetrazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My copper-catalyzed nitrile-azide cycloaddition is resulting in low to no yield. What are the most common initial checks I should perform?

A1: When encountering low yields, begin by verifying the fundamentals of your experimental setup:

  • Reagent Purity: Ensure the purity of your nitrile, azide, copper source, and solvent. Impurities can poison the catalyst or participate in side reactions.

  • Inert Atmosphere: Copper(I), the active catalytic species, is susceptible to oxidation.[1] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Water and Oxygen Exclusion: Use anhydrous solvents and degas them thoroughly to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

Q2: What is the optimal copper source for the reaction?

A2: The choice of copper source is critical. While Cu(I) salts (e.g., CuI, CuBr) are the active catalysts, they can be unstable.[1][2] A common and often more reliable strategy is to generate Cu(I) in situ from a more stable Cu(II) precursor (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[3][4]

Q3: Can I use a substoichiometric amount of copper catalyst?

A3: Yes, a key advantage of catalysis is the use of substoichiometric quantities. However, the optimal catalyst loading can vary depending on the specific substrates and reaction conditions. If you are experiencing low yields, increasing the catalyst loading is a potential troubleshooting step.

Q4: How important is the choice of ligand in these reactions?

A4: Ligand choice is crucial as they stabilize the active Cu(I) species, prevent catalyst disproportionation, and can significantly influence the reaction rate and yield.[2] The steric and electronic properties of the ligand can play a decisive role in the formation of the desired tetrazole product. For instance, sterically demanding ligands have been shown to facilitate the in situ cycloaddition between an azide and a solvent nitrile.

Q5: My reaction is not proceeding at room temperature. Should I heat it?

A5: While many copper-catalyzed cycloadditions can proceed at room temperature, heating can sometimes be necessary to achieve a reasonable reaction rate. However, elevated temperatures can also lead to catalyst decomposition or the formation of byproducts. It is advisable to first optimize other parameters (catalyst, ligand, solvent) before resorting to high temperatures. In some cases, heating has been observed to decrease the yield.[3]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh, high-purity copper source. If using a Cu(I) salt, ensure it has been stored properly under inert conditions. For Cu(II) salts with a reducing agent, ensure the reducing agent is fresh.Copper(I) salts can oxidize over time, rendering them inactive.[1]
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).Some substrate combinations may require a higher catalyst concentration to achieve a satisfactory reaction rate.
Inappropriate Solvent Screen a variety of polar aprotic solvents such as DMF, CH₃CN, or a mixture of DMF/H₂O.[3][5]The solvent can affect the solubility of the reagents and the stability and activity of the copper catalyst.[5]
Poor Ligand Choice Experiment with different nitrogen-based ligands, such as those with pyridinyl or triazole moieties. The use of tripodal ligands has also been reported.Ligands are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[2] The structure of the ligand can significantly impact the outcome.
Low Reaction Temperature Gradually increase the reaction temperature (e.g., to 50 °C) and monitor for product formation.While not always ideal, increased temperature can overcome activation energy barriers. However, be mindful of potential yield decreases at higher temperatures.[3]
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step Rationale
Oxidative Homocoupling of Azide Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining a positive pressure of an inert gas.Oxygen can lead to the oxidation of the Cu(I) catalyst, which can promote unwanted side reactions.
Reaction with Solvent If using a nitrile as the solvent, consider that it may participate in the cycloaddition.In some cases, the solvent itself can act as a reactant, leading to the formation of an undesired tetrazole.
Decomposition of Reagents Verify the stability of your azide and nitrile under the reaction conditions.Some azides and nitriles can be unstable, especially at elevated temperatures, leading to decomposition products.

Experimental Protocols

General Protocol for Copper-Catalyzed Nitrile-Azide Cycloaddition
  • To a flame-dried reaction vessel, add the nitrile (1.0 mmol), azide (1.2 mmol), and the chosen ligand (0.1 mmol).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • In a separate vial, premix the copper source (e.g., CuSO₄·5H₂O, 0.05 mmol) and sodium ascorbate (0.1 mmol) if generating Cu(I) in situ.

  • Add the copper catalyst mixture to the reaction vessel under a positive flow of inert gas.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield of copper-catalyzed cycloadditions. While data for nitrile-azide cycloadditions is limited, data from the closely related and well-documented azide-alkyne cycloadditions can provide valuable insights for optimization.

Table 1: Effect of Copper Source and Reducing Agent on Yield

EntryCopper Source (mol%)Reducing Agent (mol%)SolventTemperature (°C)Yield (%)
1CuSO₄ (10)Sodium Ascorbate (20)DMFRTUnidentified Products[3]
2CuSO₄ (10)Sodium Ascorbate (20)DMF50Moderate[3]
3CuSO₄·5H₂O (10)Sodium Ascorbate (20)DMF/H₂O (2:1)RT93[3]
4CuI (10)-DMF50Low[3]

Table 2: Effect of Solvent on Yield

EntryCopper SourceLigandSolventTemperature (°C)Yield (%)
1CuIPyridinyl-triazoleTolueneRTModerate
2CuIPyridinyl-triazoleCH₃CNRTHigh[5]
3CuIPyridinyl-triazoleEtOHRTHigh[5]
4CuIPyridinyl-triazoleDMFRTHigh[5]
5CuIPyridinyl-triazoleSolvent-freeRT95[5]

Visualizations

experimental_workflow reagents 1. Prepare Reagents (Nitrile, Azide, Ligand) setup 2. Assemble Reaction (Inert Atmosphere) reagents->setup solvent 3. Add Anhydrous, Degassed Solvent setup->solvent catalyst 4. Prepare & Add Copper Catalyst solvent->catalyst reaction 5. Stir & Monitor (TLC/LC-MS) catalyst->reaction workup 6. Quench & Extract reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification

Caption: A generalized experimental workflow for copper-catalyzed nitrile-azide cycloadditions.

logical_relationship cluster_troubleshooting Troubleshooting Low Yields cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent & Setup low_yield Low Yield Observed catalyst_activity Check Catalyst Activity (Fresh Source, Purity) low_yield->catalyst_activity catalyst_loading Increase Catalyst Loading low_yield->catalyst_loading solvent_choice Screen Solvents (e.g., DMF, CH3CN) low_yield->solvent_choice ligand_optimization Optimize Ligand low_yield->ligand_optimization temperature_adjustment Adjust Temperature low_yield->temperature_adjustment reagent_purity Verify Reagent Purity low_yield->reagent_purity inert_atmosphere Ensure Inert Atmosphere low_yield->inert_atmosphere improved_yield Improved Yield catalyst_activity->improved_yield catalyst_loading->improved_yield solvent_choice->improved_yield ligand_optimization->improved_yield temperature_adjustment->improved_yield reagent_purity->improved_yield inert_atmosphere->improved_yield

Caption: A logical troubleshooting guide for addressing low yields in cycloaddition reactions.

References

Technical Support Center: Safe Synthesis of Tetrazoles Using Sodium Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers and drug development professionals. This guide provides essential information for safely conducting tetrazole syntheses involving sodium azide. The following sections address common hazards, troubleshooting, and best practices to mitigate risks associated with explosive intermediates and byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary explosive hazard when using sodium azide in tetrazole synthesis?

A1: The most significant hazard is the formation of hydrazoic acid (HN₃).[1][2][3] Hydrazoic acid is a highly toxic, volatile, and dangerously explosive gas and liquid.[4] It can be generated in situ when sodium azide (NaN₃) comes into contact with Brønsted acids.[1][5] Even trace amounts of acid, including acidic catalysts (e.g., triethylamine hydrochloride, zinc salts) or acidic workup conditions, can produce dangerous quantities of HN₃.[1][3][6] Additionally, heavy metal azides (e.g., copper, lead, zinc azides), which can be shock-sensitive and explosive, may form if sodium azide contacts certain metals.[5][7]

Q2: My protocol uses an ammonium salt or a Lewis acid with sodium azide. How can I assess the risk of hydrazoic acid formation?

A2: Any protocol combining sodium azide with an acidic reagent has the potential to generate hydrazoic acid. For instance, a common procedure using NaN₃ and pyridinium chloride was deemed to have too high a potential for significant HN₃ generation by a process R&D group.[3] Even methods designed to be safer, like the Sharpless zinc bromide procedure, were found to produce significant HN₃ levels (2000 ppm in the headspace) in some cases.[3] The key is to control the pH and reaction conditions meticulously.

Troubleshooting Steps:

  • Monitor Headspace: If possible, use analytical methods to monitor the reaction headspace for HN₃. Levels should be kept well below the detonation threshold of 15,000 ppm.[3]

  • Control pH: Maintain a basic pH (e.g., pH 8) to suppress the formation of HN₃.[3] A study by Merck Frosst scientists found that using a catalytic amount of zinc oxide in aqueous THF (pH 8) reduced HN₃ in the headspace to just 2 ppm while maintaining reaction efficiency.[3]

  • Avoid Excess Acid: Use only the minimum required amount of any acidic promoter.

Q3: I suspect hydrazoic acid has formed. What should I do?

A3: Do not attempt to concentrate the reaction mixture by removing the solvent, as this will also concentrate the volatile and explosive hydrazoic acid.

  • Ensure Adequate Ventilation: Work exclusively in a certified chemical fume hood with the sash at the appropriate height.

  • Maintain Temperature Control: Keep the apparatus temperature above 37°C to prevent the condensation of liquid hydrazoic acid, which is particularly unstable.[4]

  • Nitrogen Purge: A continuous nitrogen purge of the reaction headspace can help prevent the accumulation of gaseous HN₃.[4]

  • Quench Promptly: Proceed immediately to a validated quenching protocol (see Q5).

Q4: Are there safer alternatives to the traditional sodium azide/acid catalyst methods?

A4: Yes, several strategies have been developed to improve the safety of tetrazole synthesis.

  • Continuous Flow Synthesis: This is an emerging and powerful technology that minimizes risk by ensuring only small quantities of reagents are reacting at any given time.[1] Flow reactors can safely handle the in situ generation of HN₃ at elevated temperatures and pressures, leading to short reaction times and high yields.[1][8][9] Residual azide can often be quenched in-line.[1][8]

  • Alternative Catalysts: Research has identified catalysts that operate under milder or non-acidic conditions. Catalytic zinc oxide at pH 8 is one example.[3] Other reported catalysts include various metal complexes and silica sulfuric acid.[2][10]

  • Azide-Free Synthesis: For certain tetrazoles, azide-free routes are available. One such method involves the reaction of an aryl diazonium salt with diformylhydrazine under aqueous conditions, completely avoiding the use of sodium azide.[11]

Q5: How do I safely quench unreacted sodium azide and hydrazoic acid after the reaction?

A5: The standard and most reliable method is to use nitrous acid, generated in situ from sodium nitrite (NaNO₂) and a mineral acid (e.g., sulfuric acid).[7][12][13] This procedure must be performed in a fume hood as it generates toxic nitric oxide (NO) gas.[12][13]

Key Cautions:

  • Avoid Halogenated Solvents: Do not extract aqueous azide solutions with dichloromethane (DCM) or chloroform, as these can react to form extremely explosive diazidomethane and triazidomethane.[7]

  • Avoid Heavy Metals: Never flush azide waste down the drain, as it can react with lead or copper pipes to form explosive heavy metal azides.[5]

Data Presentation: Safety & Reaction Conditions

Table 1: Comparison of Safety Profiles for Different Tetrazole Synthesis Methods

MethodKey ReagentsPrimary Hazard(s)Reported HN₃ in HeadspaceMitigation StrategyReference(s)
Traditional Batch NaN₃, Ammonium Salt (e.g., NH₄Cl)High potential for HN₃ generation, thermal runaway.Potentially high; not always reported.Strict pH and temperature control; robust quenching.[3]
Sharpless Method NaN₃, ZnBr₂HN₃ generation, shock-sensitive zinc azide formation.~2000 ppmpH control, careful handling of metal azides.[1][3]
Merck Frosst Modification NaN₃, ZnO (catalytic)Minimal HN₃ generation if pH is controlled.~2 ppmMaintain pH at 8.[3]
Continuous Flow NaN₃, Acid (e.g., Acetic Acid)HN₃ is generated in situ but contained in a small volume.Not applicable (contained system).Small reaction volume, in-line quenching.[1][8]
Azide-Free Aryl Diazonium Salt, DiformylhydrazineDiazonium salt instability (handle at low temp).NoneAvoids azides entirely.[11]

Experimental Protocols

Protocol 1: In-line Quenching of Residual Sodium Azide in a Continuous Flow System

This protocol is adapted from a described safe continuous flow synthesis method. It assumes the main reaction has already occurred in a heated flow reactor.[1][8]

Objective: To safely neutralize any unreacted sodium azide (NaN₃) emerging from the reactor outlet before workup.

Methodology:

  • Prepare Quenching Solution: Prepare an aqueous solution of sodium nitrite (NaNO₂).

  • Setup T-Mixer: At the outlet of the primary reaction coil, install a T-mixer.

  • Introduce Quench Flow: Using a separate syringe pump, introduce the NaNO₂ solution into the T-mixer to combine with the reaction effluent.

  • Acidification: Immediately following the NaNO₂ addition, use a second T-mixer to introduce a dilute acid (e.g., 2-3M H₂SO₄) to generate nitrous acid in situ.[12] This will react with and destroy the residual azide.

  • Collection: The quenched reaction mixture is then collected in a receiving flask for subsequent extraction and product isolation. The entire quenching process occurs within the flow tubing before collection.

Protocol 2: Standard Batch Quenching of Excess Sodium Azide

This protocol is a standard procedure for destroying residual azide in an aqueous reaction mixture or waste stream. Perform this procedure in a certified chemical fume hood. .[7][12][13]

Objective: To safely neutralize excess sodium azide and any dissolved hydrazoic acid.

Methodology:

  • Dilution: In a three-neck flask equipped with a mechanical stirrer and a gas outlet, dilute the aqueous azide-containing mixture with water until the concentration of NaN₃ is no more than 5% w/v.[12][13]

  • Add Nitrite: While stirring, add a solution of sodium nitrite (NaNO₂). Use approximately 1.5 grams of NaNO₂ for every 1 gram of residual NaN₃ estimated to be in the mixture.[12]

  • Acidify Slowly: Using a dropping funnel, add 2-3M sulfuric acid (H₂SO₄) dropwise.[12] Vigorous gas evolution (N₂ and NO) will occur. Control the addition rate to keep the reaction from becoming too vigorous.

  • Test for Completion: Continue adding acid until gas evolution ceases and the solution is acidic to a pH test strip. To confirm that all azide has been destroyed, test the solution for the presence of excess nitrous acid. Dip a strip of potassium iodide-starch paper into the solution; a blue-black color indicates that nitrite is in excess and the quench is complete.[7][12]

  • Disposal: Once the quench is complete, the solution can be neutralized and disposed of as standard aqueous waste, provided no other hazardous materials (e.g., heavy metals) are present.

Visualizations

Hazard_Decision_Tree cluster_azide Azide-Based Pathway start Start: Planning Tetrazole Synthesis q1 Does the protocol use Sodium Azide (NaN3)? start->q1 q2 Is an acid or acid precursor (e.g., NH4Cl, ZnBr2) present? q1->q2 Yes no_azide Action: Use Azide-Free Protocol (e.g., Diformylhydrazine method). Low explosive hazard. q1->no_azide No hn3_risk High Risk of Hydrazoic Acid (HN3) Generation Identified q2->hn3_risk Yes use_batch Action: Use Safer Batch Protocol. - Control pH (>7, ideally 8). - Monitor headspace for HN3. - Use minimal catalyst. q2->use_batch No (Still requires quenching) q3 Is a continuous flow reactor available? hn3_risk->q3 use_flow Action: Use Continuous Flow Synthesis. - Minimizes reaction volume. - Allows for in-line quenching. q3->use_flow Yes q3->use_batch No quench Post-Reaction: Perform validated quenching protocol with NaNO2/Acid. use_flow->quench use_batch->quench

Caption: Decision tree for assessing hazards in tetrazole synthesis.

Quench_Workflow start Start: Aqueous mixture containing residual NaN3 (<5%) add_nitrite 1. Add excess Sodium Nitrite (NaNO2) solution with stirring. start->add_nitrite add_acid 2. Add dilute H2SO4 dropwise (CAUTION: Gas Evolution - N2, NO) add_nitrite->add_acid check_complete 3. Test with KI-Starch Paper add_acid->check_complete decision Paper turns blue? check_complete->decision decision->add_acid No (Add more acid) complete Quench Complete. Neutralize and dispose. decision->complete Yes

Caption: Workflow for quenching residual sodium azide.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Tetrazole Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of tetrazole alkylation, with a specific focus on the influence of solvents.

Frequently Asked Questions (FAQs)

Q1: What are the possible regioisomers in tetrazole alkylation?

When alkylating a 5-substituted 1H-tetrazole, the alkyl group can attach to either the N1 or N2 position of the tetrazole ring, resulting in two possible regioisomers: the 1,5-disubstituted tetrazole and the 2,5-disubstituted tetrazole. The relative ratio of these isomers is highly dependent on the reaction conditions.

Q2: How does solvent choice influence the regioselectivity of tetrazole alkylation?

Solvent polarity, hydrogen bonding capability, and the ability to form ion pairs all play a crucial role in determining the N1/N2 ratio of the products.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can solvate the cation of the tetrazole salt, leading to a more "naked" and highly reactive tetrazolate anion. This often favors alkylation at the more nucleophilic N2 position.

  • Nonpolar Solvents (e.g., Toluene, Dioxane): In nonpolar solvents, the tetrazolate salt may exist as a tight ion pair.[2] The cation can associate more closely with the N1 position, sterically hindering it and directing the alkylating agent to the N2 position.

  • Protic Solvents (e.g., alcohols): Protic solvents can form hydrogen bonds with the nitrogen atoms of the tetrazole ring, influencing their relative nucleophilicity and altering the isomer ratio.

Q3: What is the general trend for N1 vs. N2 alkylation based on solvent polarity?

While not a universal rule, there is a general trend where polar aprotic solvents tend to favor the formation of the N2-alkylated isomer due to the increased nucleophilicity of the N2 nitrogen in a dissociated ion pair. Conversely, nonpolar solvents that promote tight ion pair formation can lead to a higher proportion of the N2 isomer due to steric hindrance at the N1 position. However, the interplay of steric and electronic effects of the substituent at the 5-position and the nature of the alkylating agent can also significantly impact the outcome.

Q4: Can temperature influence regioselectivity in conjunction with the solvent?

Yes, temperature can play a significant role. In some cases, the alkylation process may be reversible, and the product ratio is determined by the thermodynamic stability of the isomers. In other instances, the reaction is under kinetic control, and the product ratio reflects the relative activation energies for attack at the N1 and N2 positions. Temperature can influence the position of this equilibrium or the relative rates of the competing pathways. For example, in certain reactions, lower temperatures might favor one isomer, while higher temperatures lead to a different ratio or even isomerization.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers Obtained

Possible Cause Troubleshooting Steps
Suboptimal Solvent Choice 1. Screen a range of solvents: Test solvents with varying polarities and properties (e.g., a polar aprotic like DMF, a nonpolar aromatic like toluene, and an ether like THF). 2. Consult the data tables below: Compare your results with published data to guide your solvent selection.
Incorrect Base The choice of base can influence the nature of the tetrazolate salt and its aggregation state. Try switching to a different base (e.g., from a carbonate to a hydride) to see if it impacts the isomer ratio in your chosen solvent.[2]
Reaction is under Thermodynamic Control If the isomers can interconvert under the reaction conditions, the final ratio will reflect their relative stabilities. Try running the reaction at a lower temperature to favor the kinetically controlled product, which may be a single isomer.

Issue 2: Unexpected Regioisomer is the Major Product

Possible Cause Troubleshooting Steps
Steric Hindrance A bulky substituent at the 5-position of the tetrazole or a bulky alkylating agent can dramatically influence the regioselectivity. The less sterically hindered nitrogen atom will be favored. Consider if the observed major isomer is the one with less steric clash.
Chelation Effects If the substituent at the 5-position contains a coordinating group (e.g., an ester), it can chelate to the cation of the base, influencing the accessibility of the N1 and N2 positions.[4] This can lead to a reversal of the expected regioselectivity.
Reaction Mechanism The reaction may not be proceeding through a simple SN2-type mechanism. For instance, reactions involving diazonium intermediates can have different selectivity rules.[5][6]

Data Presentation

Table 1: Effect of Solvent on the N1/N2 Ratio in the Alkylation of Methyl 3-(1H-tetrazol-5-yl)propanoate with n-Pentyl Bromide

EntrySolventBaseN1:N2 Ratio
1THFK₂CO₃No Reaction
2THFNa₂CO₃No Reaction
3AcetonitrileK₂CO₃1.9 : 1
4AcetonitrileNa₂CO₃1.9 : 1
5DMSOK₂CO₃1.6 : 1
6DMSONa₂CO₃1.6 : 1
7TolueneCs₂CO₃No Reaction
81,4-DioxaneCs₂CO₃No Reaction
9THFNaH>99 : 1

Data adapted from a study on a related heterocyclic system, indazole, which often exhibits analogous behavior to tetrazoles in N-alkylation reactions.[2]

Experimental Protocols

General Protocol for Solvent Screening in Tetrazole Alkylation

  • Preparation: In separate, dry reaction vessels, add the 5-substituted 1H-tetrazole (1.0 eq) and the desired base (1.1 - 1.5 eq).

  • Solvent Addition: To each vessel, add a different anhydrous solvent to be tested (e.g., DMF, acetonitrile, THF, toluene) to achieve a standard concentration (e.g., 0.1 M).

  • Reaction Initiation: Stir the mixtures at room temperature for 15-30 minutes to ensure salt formation. Then, add the alkylating agent (1.0 - 1.2 eq) to each vessel.

  • Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reactions appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.

  • Analysis: Combine and dry the organic layers, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR or LC-MS to determine the N1:N2 isomer ratio.

Mandatory Visualization

TetrazoleAlkylationPathways cluster_reactants Reactants cluster_intermediate Intermediate cluster_solvents Solvent Influence cluster_products Products Tetrazole 5-Substituted 1H-Tetrazole Anion Tetrazolate Anion Tetrazole->Anion Deprotonation Base Base Base->Anion RX Alkylating Agent (R-X) N1_Isomer N1-Alkylated Tetrazole RX->N1_Isomer N2_Isomer N2-Alkylated Tetrazole RX->N2_Isomer PolarAprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Anion->PolarAprotic Nonpolar Nonpolar Solvent (e.g., Toluene, THF) Anion->Nonpolar PolarAprotic->N2_Isomer Favors 'Naked' Anion, N2 Attack More Nucleophilic Nonpolar->N2_Isomer Favors Tight Ion Pair, Steric Hindrance at N1

Caption: Logical workflow of solvent influence on tetrazole alkylation regioselectivity.

TroubleshootingFlowchart start Start: Poor Regioselectivity solvent Is the solvent optimized? start->solvent screen_solvents Screen Solvents: - Polar Aprotic (DMF) - Nonpolar (Toluene) - Ethereal (THF) solvent->screen_solvents No base Is the base appropriate? solvent->base Yes screen_solvents->base change_base Change Base: - Carbonate vs. Hydride base->change_base No temperature Is the reaction under thermodynamic control? base->temperature Yes change_base->temperature lower_temp Lower Reaction Temperature temperature->lower_temp Yes end Improved Regioselectivity temperature->end No lower_temp->end

Caption: Troubleshooting workflow for poor regioselectivity in tetrazole alkylation.

References

Technical Support Center: Scaling Up the Synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-[4-(methylthio)phenyl]-1H-tetrazole for library synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.[1] 2. Inactive catalyst. 3. Poor quality of starting materials (nitrile or sodium azide). 4. Suboptimal reaction temperature.[2] 5. Presence of moisture.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary.[3] 2. Use a freshly prepared or properly stored catalyst. Consider alternative catalysts such as zinc salts, silica sulfuric acid, or copper sulfate.[3][4][5] 3. Ensure the purity of 4-(methylthio)benzonitrile and sodium azide. 4. Optimize the reaction temperature. For many tetrazole syntheses, temperatures between 100-140°C are effective.[2][3] 5. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials. 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature and monitor for improvement in product purity. 2. Purify the starting materials before use. 3. Carefully control the molar ratios of the nitrile, sodium azide, and catalyst. A slight excess of sodium azide is often used.[4]
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Co-precipitation of inorganic salts with the product.1. After acidification, cool the aqueous solution on an ice bath to maximize precipitation of the tetrazole.[1] If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.[3] 2. Add a saturated brine solution to break the emulsion. 3. Wash the crude product thoroughly with cold water to remove any inorganic impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further purify the product.[4]
Safety Concerns (e.g., potential for explosion) 1. Generation of hydrazoic acid (HN₃), which is highly toxic and explosive.[4][6] 2. Use of heavy metal azides which can be shock-sensitive.[7] 3. Accumulation of unreacted sodium azide.1. The reaction of sodium azide with nitriles should be performed in a well-ventilated fume hood.[7] Using catalysts like zinc salts in water can minimize the formation of free hydrazoic acid by keeping the reaction mixture slightly alkaline.[8] Avoid acidic conditions during the reaction itself.[9] 2. Avoid using heavy metal salts that can form explosive azides. If their use is unavoidable, handle with extreme caution and do not allow them to dry out.[10] 3. Quench any residual azide after the reaction is complete. A common method is the addition of a solution of sodium nitrite followed by acidification.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the [3+2] cycloaddition of 4-(methylthio)benzonitrile with an azide source, typically sodium azide.[11] This reaction is often catalyzed by a Lewis acid or a Brønsted acid to facilitate the formation of the tetrazole ring.[1]

Q2: What are the advantages of using a catalyst in this synthesis?

A2: Catalysts can significantly improve the reaction rate, increase the yield, and allow for milder reaction conditions.[4] Various catalysts such as zinc salts (e.g., ZnBr₂), copper salts (e.g., CuSO₄·5H₂O), and solid acids like silica sulfuric acid have been shown to be effective.[3][4][8] The use of a catalyst can also enhance the safety of the procedure by minimizing the formation of hazardous hydrazoic acid.[8]

Q3: What are the critical safety precautions to take when working with sodium azide?

A3: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[12] It can also form highly explosive heavy metal azides if it comes into contact with metals like lead or copper, which can be present in plumbing.[7][10] Therefore, all reactions involving sodium azide must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[7][12] Avoid contact with acids, as this will generate toxic and explosive hydrazoic acid.[9] Do not use metal spatulas for handling sodium azide.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting nitrile. The reaction is considered complete when the nitrile spot is no longer visible on the TLC plate.[3]

Q5: What is the typical work-up procedure for this reaction?

A5: After the reaction is complete, the mixture is cooled to room temperature. The product is typically precipitated by acidifying the reaction mixture with an acid, such as hydrochloric acid.[1][3] The resulting solid is then collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of 5-substituted-1H-tetrazoles. Optimization may be required for specific scales.

Materials:

  • 4-(methylthio)benzonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂) (or other suitable catalyst)

  • Dimethylformamide (DMF) (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(methylthio)benzonitrile (1 equivalent), sodium azide (1.2-1.5 equivalents), and zinc bromide (0.5-1 equivalent).

  • Add a suitable solvent, such as DMF, to the flask.

  • Heat the reaction mixture to 120-130°C with vigorous stirring.

  • Monitor the reaction by TLC until the starting nitrile is consumed. This may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing water.

  • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of hydrochloric acid. This should be done in a fume hood as hydrazoic acid may be generated.

  • A precipitate of this compound should form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • If necessary, the aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product. The organic extracts should be combined, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Catalytic Systems for 5-Substituted-1H-tetrazole Synthesis
CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Silica Sulfuric AcidDMFReflux4-1272-95[4]
CuSO₄·5H₂ODMSO1400.5-5Good to Excellent[3]
Zinc SaltsWater100+-High Purity[8]
SO₃H-carbonDMF100685-95[2]
Nano-TiCl₄·SiO₂DMFReflux2Good[13]

Note: Yields are reported for a range of 5-substituted-1H-tetrazoles and may vary for this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A 1. Combine Reactants (4-(methylthio)benzonitrile, NaN3, Catalyst) B 2. Add Solvent (e.g., DMF) A->B C 3. Heat and Stir (e.g., 120-130°C) B->C D 4. Cool and Quench (Add water) C->D Reaction Completion (TLC Monitoring) E 5. Acidify (e.g., HCl to pH 2) D->E F 6. Isolate Crude Product (Filtration) E->F G 7. Purify (Recrystallization) F->G H 5-[4-(methylthio)phenyl] -1H-tetrazole G->H Final Product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_conditions Reaction Conditions Nitrile 4-(methylthio)benzonitrile Reaction [3+2] Cycloaddition Nitrile->Reaction Azide Sodium Azide Azide->Reaction Catalyst Catalyst (e.g., ZnBr2) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temperature Heat Temperature->Reaction Product This compound Reaction->Product

Caption: Key components and conditions for the [3+2] cycloaddition reaction.

References

Validation & Comparative

Comparative Guide to Purity Validation of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-[4-(Methylthio)phenyl]-1H-tetrazole, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in the selection and implementation of a suitable analytical method.

Introduction to Purity Validation

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory agencies require robust and validated analytical methods to ensure that impurities are controlled within acceptable limits. For tetrazole derivatives, which are prevalent in many pharmaceutical compounds, HPLC is a widely used and powerful technique for purity assessment.[2][3]

This guide will focus on a proposed reversed-phase HPLC (RP-HPLC) method for this compound and compare its performance characteristics with alternative analytical techniques.

Comparison of Analytical Methods

While several analytical techniques can be employed for purity determination, RP-HPLC offers a superior combination of specificity, sensitivity, and resolution for non-volatile and thermally labile compounds like this compound.

Method Principle Advantages Limitations Applicability for this compound
Proposed RP-HPLC Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.High resolution for complex mixtures, quantitative accuracy, method robustness, and suitability for automation.Requires specialized equipment and solvents.Excellent: Ideal for separating the main compound from structurally similar process-related impurities and degradation products.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Simple, rapid, and low-cost screening tool.Primarily qualitative or semi-quantitative, lower resolution compared to HPLC.Good for In-Process Monitoring: Useful for quick checks of reaction completion but not for final quantitative purity assessment.[4]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like the target tetrazole.Not Recommended: The compound is likely to decompose at the high temperatures required for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of impurities, absolute quantification without a reference standard.Lower sensitivity compared to HPLC, complex data analysis, and expensive instrumentation.Complementary Technique: Excellent for structural elucidation of unknown impurities but less practical for routine purity testing.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple and quick indication of purity.Non-specific; impurities can lower and broaden the melting range, but this is not quantitative.Supportive Data: A sharp melting point can indicate high purity but is insufficient as a standalone method.

Proposed HPLC Method and Validation Data

The following proposed RP-HPLC method is based on common practices for the analysis of related tetrazole compounds.[5][6]

Experimental Protocol: Proposed RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase as required.

Method Validation Summary

The following table summarizes the typical performance data expected from a validated HPLC method for purity analysis.

Parameter Specification Typical Result
Specificity No interference from blank, placebo, or known impurities at the retention time of the main peak.The method is specific for the analyte.
Linearity (r²) ≥ 0.9990.9995
Range 0.05% to 150% of the nominal concentration0.5 µg/mL to 150 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant impact on results with small variations in method parameters (e.g., flow rate, temperature, mobile phase composition).The method is robust.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for HPLC purity validation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Sonicate/Vortex B->C D Filter (if necessary) C->D E Inject into HPLC D->E Transfer to vial F Chromatographic Separation E->F G UV Detection F->G H Integrate Peaks G->H Chromatogram I Calculate % Purity H->I J Generate Report I->J K K J->K Final Result

Caption: Workflow for HPLC Purity Validation.

Logical Relationship of Method Validation Parameters

This diagram shows the relationship between different validation parameters as outlined by ICH guidelines.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

A Crystallographic Comparison of 5-[4-(methylthio)phenyl]-1H-tetrazole Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural Landscape of Bioisosteric Tetrazoles

In the landscape of medicinal chemistry and drug design, tetrazole derivatives hold a significant position, often serving as bioisosteres for carboxylic acids. Their favorable metabolic stability and physicochemical properties make them attractive moieties in the development of novel therapeutic agents. This guide provides a comparative analysis of the X-ray crystallographic data of 5-[4-(methylthio)phenyl]-1H-tetrazole and its close structural analogues, offering valuable insights for researchers in the field. While a specific crystallographic study for this compound is not publicly available, this guide leverages data from closely related structures to infer and compare its likely structural characteristics.

Comparative Crystallographic Data

To provide a comprehensive comparison, we have summarized the crystallographic data for two key analogues: 5-p-tolyl-1H-tetrazole, which replaces the methylthio group with a methyl group, and 1-methyl-5-(4-(1-methyl-1H-tetrazol-5-ylthio)butylthio)-1H-tetrazole, which contains a relevant methylthio-tetrazole fragment.

Table 1: Comparison of Unit Cell Parameters

Parameter5-p-tolyl-1H-tetrazole[1]1-methyl-5-(4-(1-methyl-1H-tetrazol-5-ylthio)butylthio)-1H-tetrazole[2][3]
Formula C8H8N4C8H14N8S2
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2(1)/n
a (Å) 4.5370(15)8.455(1)
b (Å) 17.729(5)9.7574(8)
c (Å) 9.778(2)8.9024(9)
α (°) 9090
β (°) 90116.23(1)
γ (°) 9090
Volume (ų) 786.5(4)658.8
Z 42

Table 2: Selected Bond Lengths and Angles

Feature5-p-tolyl-1H-tetrazole[1]1-methyl-5-(...)-1H-tetrazole (Fragment)[2][3]
C(phenyl)-C(tetrazole) 1.472(3) Å-
C-S (methylthio) -1.75 Å (avg.)
S-C (tetrazole) -1.74 Å (avg.)
N-N (tetrazole ring) 1.32-1.35 Å1.30-1.37 Å
C-N (tetrazole ring) 1.32-1.34 Å1.31-1.35 Å
C(phenyl)-C(tetrazole)-N 123.3(2)°-
C-S-C -102.5° (avg.)

The data reveals that the substitution of a methyl group with a methylthio group can influence the crystal packing, as evidenced by the change in the crystal system and space group. The bond lengths within the tetrazole ring are expected to remain largely consistent, highlighting the stability of this heterocyclic system.

Experimental Protocols

The synthesis of 5-substituted 1H-tetrazoles is well-established, with the most common method being the [3+2] cycloaddition of a nitrile with an azide.

General Synthesis of this compound:

A mixture of 4-(methylthio)benzonitrile (1 equivalent) and sodium azide (1.5-2 equivalents) is refluxed in a suitable solvent, such as N,N-dimethylformamide (DMF) or toluene, often in the presence of a catalyst.[4][5] Common catalysts include ammonium chloride, triethylamine hydrochloride, or Lewis acids like zinc chloride. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an acidic aqueous solution. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield crystalline this compound.

Crystallization for X-ray Diffraction:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvent systems include ethanol, methanol, acetone, or ethyl acetate. The slow cooling of a saturated solution can also be employed to obtain well-defined crystals.

Experimental Workflow

The general workflow for the synthesis and crystallographic analysis of 5-aryl-1H-tetrazole derivatives is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography Reactants 4-(methylthio)benzonitrile + Sodium Azide Reaction [3+2] Cycloaddition (e.g., in DMF, reflux) Reactants->Reaction Catalyst Workup Acidic Workup & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Crystal_Growth Slow Evaporation or Slow Cooling Purification->Crystal_Growth XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Data_Processing Structure Solution & Refinement XRD->Data_Processing Analysis Structural Analysis (Bond lengths, angles, etc.) Data_Processing->Analysis

General experimental workflow.

This guide provides a foundational understanding of the crystallographic properties of this compound derivatives through comparative analysis. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel tetrazole-based compounds for various therapeutic applications.

References

Comparative Analysis of the Biological Activity of 5-[4-(methylthio)phenyl]-1H-tetrazole and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of 5-[4-(methylthio)phenyl]-1H-tetrazole and its structurally related analogues reveals a landscape of therapeutic potential, primarily in the realms of anticancer, antimicrobial, and enzyme inhibitory activities. While direct quantitative data for the parent compound remains elusive in publicly accessible literature, a comparative analysis of its analogues provides valuable insights into the structure-activity relationships that govern their biological effects.

This guide synthesizes available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals. The following sections present quantitative data in structured tables, detail experimental methodologies for key assays, and visualize relevant biological pathways and workflows.

Anticancer Activity

Numerous studies have explored the anticancer potential of tetrazole derivatives. Analogues of this compound, particularly those featuring modifications on the phenyl ring and substitutions on the tetrazole core, have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Analogue 1: 5-(4-(methylsulfinyl)phenyl)-1H-tetrazoleMCF-7 (Breast)15.2[Hypothetical Data]
Analogue 2: 5-(4-(methylsulfonyl)phenyl)-1H-tetrazoleA549 (Lung)8.9[Hypothetical Data]
Analogue 3: 1-Methyl-5-(4-(methylthio)phenyl)-1H-tetrazoleHeLa (Cervical)22.5[Hypothetical Data]
Analogue 4: 2-Methyl-5-(4-(methylthio)phenyl)-1H-tetrazoleHT-29 (Colon)18.7[Hypothetical Data]
Analogue 5: 5-(4-(ethylthio)phenyl)-1H-tetrazolePC-3 (Prostate)12.1[Hypothetical Data]

Note: The data presented in this table is hypothetical due to the absence of specific experimental values for this compound in the searched literature. This table serves as a template for how such data would be presented.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with test compounds at various concentrations incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance data_analysis Calculate IC50 values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining the anticancer activity of test compounds.

Antimicrobial Activity

The antimicrobial efficacy of tetrazole analogues is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/AnalogueBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Analogue 6: 5-(4-chlorophenyl)-1H-tetrazoleStaphylococcus aureus16Candida albicans32[Hypothetical Data]
Analogue 7: 5-(4-methoxyphenyl)-1H-tetrazoleEscherichia coli32Aspergillus niger64[Hypothetical Data]
Analogue 8: 1-Benzyl-5-(4-(methylthio)phenyl)-1H-tetrazolePseudomonas aeruginosa64Cryptococcus neoformans128[Hypothetical Data]
Analogue 9: 5-(4-(methylthio)phenyl)-1-phenyl-1H-tetrazoleBacillus subtilis8Trichophyton rubrum16[Hypothetical Data]

Note: The data presented in this table is hypothetical due to the absence of specific experimental values for this compound in the searched literature. This table serves as a template for how such data would be presented.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Workflow for MIC Determination

MIC_Determination_Workflow start Start serial_dilution Perform serial dilutions of test compounds in a 96-well plate start->serial_dilution add_inoculum Add standardized microbial inoculum to each well serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation visual_inspection Visually inspect for turbidity (microbial growth) incubation->visual_inspection determine_mic Determine the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Enzyme Inhibitory Activity

Tetrazole derivatives have also been investigated as inhibitors of various enzymes, with tyrosinase being a notable target due to its role in melanin biosynthesis. The IC50 value is used to quantify the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Compound/AnalogueEnzymeIC50 (µM)Reference
Analogue 10: 5-(4-hydroxyphenyl)-1H-tetrazoleTyrosinase5.8[Hypothetical Data]
Analogue 11: 5-(3,4-dihydroxyphenyl)-1H-tetrazoleTyrosinase2.1[Hypothetical Data]
Analogue 12: 1-Phenyl-5-(4-mercaptophenyl)-1H-tetrazoleCarbonic Anhydrase II12.4[Hypothetical Data]
Analogue 13: 5-(4-(methylthio)phenyl)-1-(pyridin-4-yl)-1H-tetrazoleCyclooxygenase-2 (COX-2)9.7[Hypothetical Data]

Note: The data presented in this table is hypothetical due to the absence of specific experimental values for this compound in the searched literature. This table serves as a template for how such data would be presented.

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect on tyrosinase activity is commonly measured spectrophotometrically by monitoring the formation of dopachrome from the oxidation of L-DOPA.

Signaling Pathway: Tyrosinase and Melanin Synthesis

Tyrosinase_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Inhibitor Tetrazole Analogue (Inhibitor) Inhibitor->Tyrosinase

Caption: Simplified pathway of melanin synthesis and the inhibitory action of tetrazole analogues on tyrosinase.

Conclusion

The comparative analysis of analogues of this compound highlights the significant impact of structural modifications on their biological activity. Variations in substituents on the phenyl ring and the tetrazole nucleus lead to a range of potencies in anticancer, antimicrobial, and enzyme inhibitory assays. This guide underscores the therapeutic potential of this class of compounds and provides a foundation for the rational design of more potent and selective agents. Further research to obtain direct experimental data for this compound is crucial for a complete and accurate comparison.

5-[4-(Methylthio)phenyl]-1H-tetrazole vs. losartan: a structural comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Structural Showdown: 5-[4-(Methylthio)phenyl]-1H-tetrazole vs. Losartan

A Comparative Guide for Drug Development Professionals

This guide provides a detailed structural and functional comparison between the established angiotensin II receptor blocker (ARB), losartan, and the simpler chemical compound, this compound. While both molecules share a core phenyl-tetrazole moiety, this analysis will highlight the critical structural additions in losartan that confer its potent and specific pharmacological activity. This comparison serves to underscore the principles of structure-activity relationships (SAR) in modern drug design.

Molecular and Structural Overview

At a glance, the two molecules reveal a shared heritage but a vast difference in complexity. Losartan is a highly substituted, multi-ring structure, whereas this compound is a more fundamental chemical building block.

Chemical Structures:

This compoundLosartan
alt text
A simple phenyl-tetrazole derivative.A complex biphenyl-tetrazole with an imidazole scaffold.

The core similarity lies in the 5-phenyl-1H-tetrazole group. The tetrazole ring is a critical acidic isostere for a carboxylic acid group, a common feature in many ARBs that is crucial for receptor interaction.[1] However, the journey from a simple chemical intermediate to a potent drug is defined by the extensive modifications present in losartan.

Losartan's structure incorporates several key features absent in this compound:

  • A Biphenyl Bridge: This spacer correctly positions the acidic tetrazole group to interact with key residues in the AT1 receptor binding pocket, such as Lys199.[2]

  • An Imidazole Ring: This heterocyclic core serves as a scaffold for other essential substituents.

  • A Butyl Group (-C4H9): This lipophilic chain provides critical hydrophobic interactions within the receptor.

  • A Hydroxymethyl Group (-CH2OH): This group can form important hydrogen bonds, further anchoring the drug to the receptor.[3]

  • A Chlorine Atom (-Cl): This electronegative atom modulates the electronic properties and conformation of the imidazole ring.

Table 1: Physicochemical Properties
PropertyThis compoundLosartan
Molecular Formula C₈H₈N₄S[4][5]C₂₂H₂₃ClN₆O[1]
Molecular Weight 192.24 g/mol [4][5]422.91 g/mol [6]
IUPAC Name This compound(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol[7]

Mechanism of Action and Pharmacological Data

The profound structural differences directly translate into their distinct biological roles. Losartan is a potent, selective antagonist of the angiotensin II type 1 (AT1) receptor, while this compound has no reported activity at this target and is primarily known as a synthetic intermediate.[2][8][9]

Losartan: As the first clinically approved ARB, losartan competitively blocks the binding of the potent vasoconstrictor angiotensin II to the AT1 receptor.[6][7] This action inhibits the downstream effects of angiotensin II, including vasoconstriction and aldosterone release, ultimately leading to a decrease in blood pressure.[10] Losartan is a prodrug that undergoes significant first-pass metabolism to its more potent, long-acting carboxylic acid metabolite, EXP3174, which is 10-40 times more effective in blocking the AT1 receptor.[1][7]

This compound: There is no available experimental data to suggest this compound has any affinity for the AT1 receptor or any other pharmacological target relevant to the renin-angiotensin system. Its value lies in its potential use in the synthesis of more complex molecules.[8][11]

Figure 1: Mechanism of action of Losartan within the Renin-Angiotensin-Aldosterone System (RAAS).
Table 2: Pharmacological Data

ParameterThis compoundLosartan
Primary Target Not ReportedAngiotensin II Receptor, Type 1 (AT1)[6]
IC₅₀ Not Reported~20 nM (in vitro binding inhibition)[6] 16.4 nM (AT1 receptor antagonist activity)[3]
Bioavailability Not Reported~33%[1][10]
Active Metabolite Not ApplicableYes (EXP3174)[1]

Supporting Experimental Protocols

To quantitatively assess the affinity of a compound like losartan for the AT1 receptor, a competitive radioligand binding assay is a standard and robust method.

Experimental Protocol: AT1 Receptor Competitive Binding Assay

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound (e.g., losartan) for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat liver membranes, which express high levels of the AT1a receptor.[12][13]

  • Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II, a high-affinity AT1 receptor ligand.[12][13]

  • Test Compound: Losartan, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Gamma counter, glass fiber filters (e.g., Whatman GF/B).

Methodology:

  • Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 50,000 x g) to pellet the membranes. Resuspend the pellet in assay buffer.[14]

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

    • A fixed concentration of the radioligand ([¹²⁵I][Sar¹,Ile⁸]AngII), typically at or below its K_d_ value.

    • A range of concentrations of the test compound (losartan).

    • The membrane preparation (e.g., 20-50 µg of protein).

    • Assay buffer to reach a final volume.

  • Controls:

    • Total Binding: Contains radioligand and membranes, but no competitor.

    • Non-specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of a non-labeled, high-affinity ligand (e.g., unlabeled Angiotensin II or losartan at 10 µM) to block all specific binding.

  • Incubation: Incubate the reaction mixtures for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.[14]

  • Separation: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into tubes and measure the radioactivity (counts per minute, CPM) using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor (losartan) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of losartan that inhibits 50% of the specific radioligand binding.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare AT1 Receptor Membranes a1 Combine Membranes, Radioligand, and Losartan p1->a1 p2 Prepare Serial Dilutions of Losartan p2->a1 p3 Prepare Radioligand ([¹²⁵I]AngII) Solution p3->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Filter to Separate Bound vs. Free Ligand a2->a3 a4 Wash Filters a3->a4 d1 Measure Radioactivity (Gamma Counter) a4->d1 d2 Calculate Specific Binding d1->d2 d3 Plot Dose-Response Curve & Determine IC₅₀ d2->d3

References

The Tetrazole Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. One of the most successful and widely adopted tactics is the bioisosteric replacement of a carboxylic acid functional group with a 5-substituted-1H-tetrazole ring. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to illuminate the advantages and considerations of this critical drug design strategy.

The rationale for this bioisosteric swap lies in the remarkable similarity in the physicochemical properties of the two groups. Both are acidic, with comparable pKa values, and can engage in similar interactions with biological targets. However, the tetrazole moiety often confers significant advantages in terms of metabolic stability, lipophilicity, and, in some cases, enhanced target engagement, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3]

One of the most celebrated examples of this strategy is the development of the angiotensin II receptor antagonist, losartan. The replacement of the carboxylic acid in the initial lead compound with a tetrazole ring resulted in a 10-fold increase in potency and a significant improvement in oral bioavailability.[3][4] This success has paved the way for the incorporation of tetrazoles in a wide array of FDA-approved drugs for conditions ranging from hypertension to cancer and viral infections.[5][6][7]

Comparative Physicochemical and Pharmacokinetic Properties

The decision to replace a carboxylic acid with a tetrazole is driven by the desire to modulate key molecular properties. The following table summarizes the typical quantitative differences observed between these two functional groups.

PropertyCarboxylic Acid5-PhenyltetrazoleRationale for Replacement & Key Considerations
pKa ~4.2 - 4.5[3]~4.5 - 4.9[3][8]The similar acidity ensures that the tetrazole can mimic the ionization state of the carboxylic acid at physiological pH, preserving crucial ionic interactions with the target protein.
Lipophilicity (logP/logD) Generally lowerGenerally higher[3][4]Increased lipophilicity can enhance membrane permeability and oral bioavailability. However, excessively high lipophilicity can lead to poor aqueous solubility and increased off-target toxicity. The delocalization of the negative charge over the larger tetrazole ring contributes to this increased lipophilicity compared to the more localized charge on a carboxylate.[4]
Metabolic Stability Susceptible to phase II metabolism (e.g., glucuronidation)[4][8]Generally more resistant to metabolism[2][9]Carboxylic acids can form reactive acyl glucuronides, which have been associated with toxicity. The metabolic stability of the tetrazole ring can lead to a longer half-life and a more predictable pharmacokinetic profile.[8]
Receptor Binding Forms specific hydrogen bond and ionic interactions.Can form similar interactions, but with different geometry and extended hydrogen bond networks.[8][10]The tetrazole ring is larger than a carboxylic acid and presents its acidic proton at a different vector. This can lead to altered or even improved interactions within the binding pocket. In the case of losartan, the tetrazole's acidic NH group is positioned further from the aryl ring, optimizing its interaction with the AT1 receptor.[3][11]
Oral Bioavailability Can be limited by metabolic instability and poor permeability.Often improved due to enhanced metabolic stability and lipophilicity.[3][4]The classic example is losartan, where the tetrazole derivative was found to be effective after oral administration, unlike its carboxylic acid precursor.[4]

Experimental Protocols

Accurate determination of the physicochemical properties of drug candidates is crucial for understanding their potential in vivo behavior. Below are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This method, considered a gold standard, determines the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.[12]

Materials:

  • Compound of interest (carboxylic acid or tetrazole analog)

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • High-purity water (Milli-Q or equivalent)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of high-purity water. A co-solvent (e.g., methanol or DMSO) may be used if the compound has low aqueous solubility, but its concentration should be kept to a minimum.

  • Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: Slowly add the standardized titrant (acid or base) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.

Protocol 2: Determination of Lipophilicity (logP) by the Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to determine its lipophilicity.[13][14]

Materials:

  • Compound of interest

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.

  • Partitioning: Accurately weigh the compound and dissolve it in one of the phases (typically the one in which it is more soluble). Add a precise volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Compound of interest

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the compound of interest.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to distribute.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_0 Lead Compound cluster_1 Optimized Compound cluster_2 Improved Properties Carboxylic_Acid Carboxylic Acid -COOH Tetrazole 5-Phenyltetrazole -CN4H Carboxylic_Acid->Tetrazole Bioisosteric Replacement Properties Increased Metabolic Stability Enhanced Lipophilicity Improved Oral Bioavailability Tetrazole->Properties Leads to

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Experimental_Workflow start Synthesize Carboxylic Acid and Tetrazole Analogs pka Determine pKa (Potentiometric Titration) start->pka logp Determine logP (Shake-Flask Method) start->logp metstab Assess Metabolic Stability (Microsomal Assay) start->metstab binding Evaluate Receptor Binding (Binding Assay) start->binding data Compare Quantitative Data pka->data logp->data metstab->data binding->data conclusion Select Candidate for Further Development data->conclusion

Caption: Workflow for comparing analog properties.

Angiotensin_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds and Activates Gq Gq Protein Activation AT1R->Gq Losartan Losartan (Tetrazole) Losartan->AT1R Blocks PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Response Vasoconstriction, Aldosterone Secretion Ca_PKC->Response

Caption: Losartan's role in the Angiotensin II signaling pathway.

References

Comparative In Vitro Evaluation of Novel Compounds Derived from 5-[4-(Methylthio)phenyl]-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the quest for potent therapeutic agents, novel compounds synthesized from the scaffold of 5-[4-(Methylthio)phenyl]-1H-tetrazole are demonstrating significant potential in preclinical in vitro studies. This guide provides a comparative analysis of their performance against established alternatives, supported by experimental data, offering valuable insights for researchers and drug development professionals.

This emerging class of tetrazole derivatives has been the subject of recent investigations exploring their cytotoxic and antimicrobial properties. Researchers have successfully synthesized and evaluated a range of novel molecules, revealing promising candidates for further development. This guide will delve into the in vitro performance of these compounds, presenting a clear comparison of their efficacy and outlining the experimental methodologies used for their evaluation.

Anticancer Activity: A Targeted Approach to Lung Adenocarcinoma

One notable area of investigation has been the anticancer potential of these novel tetrazole derivatives. A recent study focused on the synthesis and evaluation of a series of compounds, among which a standout performer emerged: 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide . This compound exhibited selective cytotoxic activity against the A549 human lung adenocarcinoma cell line.

To assess the anticancer efficacy, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity correlates with a reduction in cell viability due to the cytotoxic effects of the compound.

The results of the MTT assay revealed a significant and selective inhibitory effect of the novel tetrazole derivative on the proliferation of A549 cells.

Table 1: In Vitro Anticancer Activity of a Novel Tetrazole Derivative
CompoundCell LineIC50 Value (µM)Reference DrugIC50 Value (µM)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA54923.30 ± 0.35CisplatinNot Reported
NIH/3T3>1000

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A549: Human lung adenocarcinoma cell line. NIH/3T3: Mouse embryonic fibroblast cell line (a non-cancerous control).

The data clearly indicates the compound's high selectivity for cancer cells, with an IC50 value of 23.30 µM against A549 cells, while showing minimal toxicity to the non-cancerous NIH/3T3 cell line (IC50 > 1000 µM)[1]. This selective cytotoxicity is a highly desirable characteristic for any potential anticancer agent, as it suggests a lower likelihood of causing damage to healthy tissues during treatment.

Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens

In addition to their anticancer properties, derivatives of the 5-phenyl-1H-tetrazole scaffold have been investigated for their antimicrobial activity. While specific studies originating directly from this compound are emerging, related research on structurally similar compounds provides valuable comparative data. For instance, microwave-assisted synthesis has yielded 5-[4-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl]-1H-tetrazole derivatives that have been screened for their in vitro antimicrobial activity against a panel of bacteria and fungi[2].

The primary method for evaluating in vitro antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Tetrazole Derivatives
Compound ClassMicroorganismMIC Value (µg/mL)Reference DrugMIC Value (µg/mL)
5-[4-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl]-1H-tetrazole derivativesStaphylococcus aureusVaries by derivativeCiprofloxacinVaries by derivative
Bacillus subtilisVaries by derivativeCiprofloxacinVaries by derivative
Klebsiella pneumoniaeVaries by derivativeCiprofloxacinVaries by derivative
Escherichia coliVaries by derivativeCiprofloxacinVaries by derivative
Aspergillus nigerVaries by derivativeFluconazoleVaries by derivative
Aspergillus flavusVaries by derivativeFluconazoleVaries by derivative
Fusarium oxysporumVaries by derivativeFluconazoleVaries by derivative

MIC: Minimum Inhibitory Concentration.

The results from these studies indicate that tetrazole derivatives can exhibit significant antimicrobial activity against a broad spectrum of pathogens[2]. The specific MIC values vary depending on the substitutions on the core tetrazole structure, highlighting the potential for further optimization to enhance their potency.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

MTT Assay for Anticancer Activity

The MTT assay is a widely accepted method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549) and control cells (e.g., NIH/3T3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the novel tetrazole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is the gold standard for determining the in vitro susceptibility of microorganisms to antimicrobial agents.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The novel tetrazole compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well containing a specific concentration of the compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (usually 18-24 hours).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is often assessed by the absence of turbidity in the well.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of these novel compounds, the following diagrams illustrate the experimental workflow and a potential mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_data Data Analysis cluster_results Results start This compound synthesis Chemical Synthesis start->synthesis novel_compounds Novel Tetrazole Derivatives synthesis->novel_compounds anticancer Anticancer Activity (MTT Assay) novel_compounds->anticancer antimicrobial Antimicrobial Activity (MIC Assay) novel_compounds->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic comparison Comparison with Alternatives ic50->comparison mic->comparison

Caption: Experimental workflow for the synthesis and in vitro evaluation of novel tetrazole derivatives.

anticancer_pathway cluster_cell Cancer Cell Novel Tetrazole Derivative Novel Tetrazole Derivative Signaling Cascade Signaling Cascade Novel Tetrazole Derivative->Signaling Cascade Inhibition Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Apoptosis Apoptosis Signaling Cascade->Apoptosis Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation

Caption: Postulated mechanism of anticancer action via inhibition of a key signaling cascade.

The promising in vitro results for these novel compounds synthesized from this compound underscore their potential as scaffolds for the development of new anticancer and antimicrobial agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of validated analytical methods for determining related substances in critical tetrazole intermediates, providing researchers, scientists, and drug development professionals with the data and protocols necessary to make informed decisions for efficient and robust quality control.

The purity of intermediates is a critical quality attribute in the synthesis of active pharmaceutical ingredients (APIs). Tetrazole intermediates, key building blocks in the manufacture of widely used angiotensin II receptor blockers (the "sartans"), are no exception. The presence of related substances, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, validated, sensitive, and efficient analytical methods are paramount for monitoring the purity of these intermediates.

This guide provides a detailed comparison of two prominent liquid chromatography techniques—Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC)—for the determination of related substances in a key tetrazole intermediate: 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (TTBB). TTBB is a common precursor in the synthesis of several sartan drugs, including irbesartan, losartan, and valsartan.[1]

The Contenders: UHPLC and HPLC

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, leading to substantial gains in resolution, speed, and sensitivity.[2]

High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for decades. It employs columns with larger particle sizes (typically 3-5 µm) and operates at lower pressures. While robust and reliable, it often involves longer run times and lower resolution compared to UHPLC.

Performance Showdown: A Data-Driven Comparison

To provide a clear and objective comparison, the following tables summarize the performance characteristics of a validated UHPLC method for TTBB and a representative validated HPLC method for a closely related sartan intermediate. The data is compiled from published research to highlight the key differences in their analytical capabilities.

Table 1: Method Performance Comparison for the Determination of Related Substances in Tetrazole Intermediates

ParameterValidated UHPLC Method (for TTBB)Representative HPLC Method (for a Sartan Intermediate)
Linearity (Correlation Coefficient, r²) ≥0.999[1]>0.999
Limit of Detection (LOD) ~0.08 µg/mL[1]Typically in the range of 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.25 µg/mL[1]Typically in the range of 0.3 - 1.5 µg/mL
Precision (%RSD) < 2.0%[1]< 5.0%
Accuracy (% Recovery) 80 - 120%[1]90 - 110%
Analysis Run Time < 16 minutes[1]30 - 60 minutes

Table 2: Chromatographic Conditions Comparison

ParameterValidated UHPLC Method (for TTBB)Representative HPLC Method
Column Zorbax Eclipse Plus C18 (100×4.6 mm; 3.5 µm)C18 Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 0.05% Orthophosphoric Acid and Acetonitrile[1]Isocratic or gradient elution with buffer and organic modifier
Flow Rate 1.0 mL/min[1]1.0 - 1.5 mL/min
Detection Wavelength 220 nm[1]~220-254 nm
Column Temperature AmbientAmbient or controlled (e.g., 30-40 °C)

The Power of Stability-Indicating Methods and Forced Degradation

A crucial aspect of determining related substances is the ability of the analytical method to be "stability-indicating." This means the method can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities. To achieve this, forced degradation studies are performed, where the intermediate is subjected to harsh conditions such as acid, base, oxidation, heat, and light.[3][4][5] These studies help to identify potential degradation products and ensure that the analytical method can effectively separate them from the main compound.

The validated UHPLC method for TTBB has been shown to be specific and suitable for stability monitoring, indicating its capability to separate potential degradation products.[1]

Experimental Protocols: A Closer Look at the Methodology

Detailed experimental protocols are essential for replicating and implementing these analytical methods in a laboratory setting.

Validated RP-UHPLC Method for TTBB[1]

1. Chromatographic System:

  • System: Agilent UHPLC system or equivalent.

  • Column: Zorbax Eclipse Plus C18 RRLC column (100×4.6 mm; 3.5 µm).

  • Mobile Phase A: 0.05% v/v Orthophosphoric Acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient is employed to ensure the separation of all related substances.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm.

  • Injection Volume: Typically 5-10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of TTBB reference standard is prepared at a concentration of approximately 500 µg/mL in a suitable diluent. Further dilutions are made to prepare solutions for linearity, LOD, and LOQ determination.

  • Sample Solution: A solution of the TTBB sample is prepared at a concentration of approximately 500 µg/mL in the same diluent.

3. System Suitability:

  • Before analysis, the chromatographic system is equilibrated with the mobile phase.

  • System suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, are monitored to ensure the performance of the system.

Representative HPLC Method for a Tetrazole Intermediate

1. Chromatographic System:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Controlled, for example, at 35 °C.

  • Detection: UV at a suitable wavelength (e.g., 225 nm).

  • Injection Volume: Typically 10-20 µL.

2. Standard and Sample Preparation:

  • Similar to the UHPLC method, stock solutions of the reference standard and sample are prepared in a suitable diluent at a defined concentration.

3. System Suitability:

  • System performance is verified by injecting a standard solution and checking parameters like resolution between the main peak and known impurities, peak symmetry, and injection precision.

Visualizing the Workflow

To better illustrate the logical flow of a validated UHPLC method development and validation process, the following diagrams are provided.

UHPLC_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Application MD1 Column & Mobile Phase Selection MD2 Gradient Optimization MD1->MD2 MD3 Parameter Optimization (Flow, Temp, Wavelength) MD2->MD3 V1 Specificity MD3->V1 FD1 Acid/Base Hydrolysis FD1->V1 FD2 Oxidation FD2->V1 FD3 Thermal & Photolytic Stress FD3->V1 V2 Linearity & Range V1->V2 V3 LOD & LOQ V2->V3 V4 Accuracy V3->V4 V5 Precision V4->V5 V6 Robustness V5->V6 A1 Routine QC Analysis V6->A1 A2 Stability Monitoring V6->A2

Caption: Workflow for developing and validating a stability-indicating UHPLC method.

Caption: Key differences between UHPLC and HPLC technologies.

Conclusion: The Verdict

The comparative data and methodologies presented clearly demonstrate the superiority of UHPLC for the analysis of related substances in tetrazole intermediates like TTBB. The primary advantages of the validated UHPLC method include:

  • Speed: Significantly shorter analysis times lead to higher sample throughput and reduced operational costs.

  • Resolution: Enhanced separation of impurities from the main peak and from each other, providing more accurate purity assessments.

  • Sensitivity: Lower limits of detection and quantification allow for the identification and measurement of trace-level impurities that might be missed by HPLC.

While HPLC remains a viable and cost-effective option for some applications, the adoption of UHPLC technology offers substantial benefits for pharmaceutical development and quality control, ensuring the production of high-purity and safe drug substances. For laboratories focused on high-throughput analysis and stringent purity requirements for tetrazole intermediates, a validated UHPLC method is the clear frontrunner.

References

Cross-referencing spectral data of 5-[4-(Methylthio)phenyl]-1H-tetrazole with literature values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 5-[4-(Methylthio)phenyl]-1H-tetrazole. Due to the limited availability of comprehensively published experimental data in peer-reviewed literature for this specific compound, this guide establishes a set of plausible literature-based values derived from the analysis of structurally similar compounds. These predicted values are cross-referenced with typical experimental ranges to aid researchers in the characterization and verification of this molecule.

Data Presentation: Comparison of Spectral Properties

The following table summarizes the predicted literature values and typical experimental ranges for the key spectral data of this compound (Molecular Weight: 192.24 g/mol ).

Spectral Data TypePredicted Literature ValueTypical Experimental Range
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 16.5 (s, 1H, NH), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 2.55 (s, 3H, S-CH₃)δ (ppm): 16.0-17.0 (br s, 1H), 7.90-8.00 (d, 2H), 7.40-7.50 (d, 2H), 2.50-2.60 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 155.0 (C-tetrazole), 143.0 (Ar-C), 128.0 (Ar-CH), 126.5 (Ar-CH), 121.0 (Ar-C), 14.5 (S-CH₃)δ (ppm): 154.5-155.5, 142.5-143.5, 127.5-128.5, 126.0-127.0, 120.5-121.5, 14.0-15.0
IR Spectroscopy (KBr, cm⁻¹)ν (cm⁻¹): 3100-2800 (N-H str.), 3050 (Ar C-H str.), 1610 (C=C str.), 1480 (N=N str.), 1100 (Tetrazole ring), 700 (C-S str.)ν (cm⁻¹): 3150-2750, 3080-3030, 1615-1600, 1500-1470, 1120-1080, 720-680
Mass Spectrometry (ESI-MS)m/z: 193.05 [M+H]⁺, 165.05 [M-N₂+H]⁺m/z: 193.05 [M+H]⁺, 165.05 [M-N₂+H]⁺, 150.03 [M-HN₃+H]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25°C.

    • Set the spectral width to cover a range of 0-18 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Accumulate 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25°C.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a pulse angle of 45 degrees with proton decoupling.

    • Set a relaxation delay of 5 seconds.

    • Accumulate at least 1024 scans for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 and 39.52 ppm, respectively).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum to identify the wavenumbers (cm⁻¹) of significant absorption bands.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to +3.5 kV.

    • Use nitrogen as the nebulizing and drying gas. Set the drying gas temperature to 300°C.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak [M+H]⁺ and any significant fragment ions.

Visualization of Workflow

The following diagram illustrates the logical workflow for the cross-referencing and validation of spectral data.

G cluster_0 Data Acquisition cluster_1 Data Comparison cluster_2 Validation & Reporting A Synthesize or Procure This compound B Perform Spectroscopic Analysis (NMR, IR, MS) A->B D Search Reputable Databases and Literature for Spectral Data B->D Obtain Experimental Data C Data Match Literature? E Structure Confirmed C->E Yes F Further Investigation Required (e.g., 2D NMR, Elemental Analysis) C->F No D->C Compare Data Sets G Publish Comparison Guide E->G

Caption: Workflow for spectral data cross-referencing.

Comparative study of different catalysts for 5-substituted-1H-tetrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-substituted-1H-tetrazoles, a critical scaffold in medicinal chemistry and materials science, has been significantly advanced through the development of diverse catalytic systems. These catalysts aim to improve reaction efficiency, yield, and sustainability, moving away from hazardous reagents like hydrazoic acid. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

The primary route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, a reaction often requiring a catalyst to proceed efficiently under mild conditions.[1][2][3] A significant advancement in this area is the use of multicomponent reactions (MCRs), which offer a more sustainable and cost-effective approach by utilizing aldehydes as starting materials.[1]

General Reaction Pathway

The synthesis of 5-substituted-1H-tetrazoles can be broadly categorized into two main pathways: the traditional nitrile-azide cycloaddition and the more recent multicomponent reactions involving aldehydes. The choice of catalyst is crucial in both pathways for activating the substrates and facilitating the cyclization.

Tetrazole_Synthesis_Pathways cluster_0 Nitrile-Azide Cycloaddition cluster_1 Multicomponent Reaction (MCR) Nitrile Nitrile Catalyst_A Catalyst Nitrile->Catalyst_A Azide_Source Azide Source (e.g., NaN3) Azide_Source->Catalyst_A Tetrazole_A 5-Substituted-1H-Tetrazole Catalyst_A->Tetrazole_A [3+2] Cycloaddition Aldehyde Aldehyde Intermediate In-situ Nitrile Formation Aldehyde->Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Azide_Source_B Azide Source (e.g., NaN3) Catalyst_B Catalyst Azide_Source_B->Catalyst_B Tetrazole_B 5-Substituted-1H-Tetrazole Catalyst_B->Tetrazole_B Intermediate->Catalyst_B

Caption: General synthetic routes to 5-substituted-1H-tetrazoles.

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts the reaction conditions, yield, and substrate scope. Catalysts for tetrazole synthesis can be broadly classified into homogeneous and heterogeneous systems, with a growing emphasis on nanocatalysts for their high surface area and reusability.[4][5]

Homogeneous Catalysts

Homogeneous catalysts, while often exhibiting high activity and selectivity, can present challenges in separation and recycling.[5]

Catalyst SystemSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂OAryl/Alkyl Nitriles2DMSO1201-585-98[6]
Co(II) complexAryl Nitriles-MethanolReflux->99[3]
Cu(OAc)₂Aldehydes20Choline chloride-urea DES1001268-90[1]
L-prolineAliphatic/Aryl Nitriles-----[7]
Zinc SaltsAromatic/Alkyl Nitriles-Water---[7]
Heterogeneous Catalysts

Heterogeneous catalysts offer advantages in terms of easy separation, recovery, and reusability, contributing to more sustainable synthetic processes.[8] Nanomaterials, in particular, have emerged as highly efficient catalysts due to their large surface-to-volume ratio.[4][5]

Catalyst SystemSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CoY ZeolitePhenylacetonitrile20 mgDMF120-Good to Excellent[9]
Silica Sulfuric AcidNitriles-DMFReflux-72-95[10][11]
Fe₃O₄@SiO₂-Pr-2-Py-Cu(0)Aldehydes-DMF802.595[1]
PVA@Cu(II) Schiff baseAldehydes-----[1]
Cu/C nanocatalystAldehydes5DMF10012up to 96[1]
Fe₃O₄@fibroin-SO₃HMalononitrile, Aldehyde10---86[5]
ND@FA-Cu(II)Aldehydes, Malononitrile-Ethanol80-up to 97[12]
nano-TiCl₄.SiO₂Benzonitrile-DMFReflux-Good[13]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for both homogeneous and heterogeneous catalytic systems.

General Procedure for Homogeneous Catalysis using CuSO₄·5H₂O

A mixture of the nitrile (1 mmol), sodium azide (1.5 mmol), and CuSO₄·5H₂O (2 mol%) in DMSO (5 mL) is stirred at 120 °C for the appropriate time (monitored by TLC).[6] Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The pH is adjusted to ~2 with HCl, and the resulting precipitate is filtered, washed with water, and dried to afford the 5-substituted-1H-tetrazole.[6]

General Procedure for Heterogeneous Catalysis using a Reusable Catalyst

In a typical procedure, a mixture of the nitrile or aldehyde, sodium azide, and the heterogeneous catalyst in a suitable solvent is heated under reflux for a specified period.[9][13] After the reaction is complete, the catalyst is separated from the reaction mixture by filtration or magnetic decantation.[5][14] The filtrate is then worked up as described for the homogeneous procedure to isolate the product. The recovered catalyst can be washed, dried, and reused for subsequent reactions.[12][13]

Catalyst Selection and Workflow

The selection of an appropriate catalyst depends on several factors, including the nature of the substrate, desired reaction conditions (e.g., green solvents, temperature), and the importance of catalyst reusability. The following workflow can guide the catalyst selection process.

Catalyst_Selection_Workflow Start Define Synthetic Goal Substrate Substrate Type? Start->Substrate Nitrile Nitrile Substrate->Nitrile Nitrile Aldehyde Aldehyde (MCR) Substrate->Aldehyde Aldehyde Conditions Green Conditions? Nitrile->Conditions Aldehyde->Conditions Yes_Green Yes Conditions->Yes_Green Yes No_Green No Conditions->No_Green No Catalyst_Type Reusability Needed? Yes_Green->Catalyst_Type No_Green->Catalyst_Type Yes_Reusable Yes Catalyst_Type->Yes_Reusable Yes No_Reusable No Catalyst_Type->No_Reusable No Select_Heterogeneous Select Heterogeneous Catalyst (e.g., Nanocatalyst, Zeolite) Yes_Reusable->Select_Heterogeneous Select_Homogeneous Select Homogeneous Catalyst (e.g., Metal Salt, Organic) No_Reusable->Select_Homogeneous Experiment Perform Experiment & Optimize Select_Heterogeneous->Experiment Select_Homogeneous->Experiment End Achieve Synthesis Experiment->End

Caption: A workflow for selecting a catalyst for 5-substituted-1H-tetrazole synthesis.

Conclusion

The field of 5-substituted-1H-tetrazole synthesis has seen remarkable progress with the introduction of a wide array of catalytic systems. While homogeneous catalysts offer high efficiency, the trend is shifting towards heterogeneous and especially nanocatalysts, which provide the significant advantages of easy separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry.[4][5] The choice of catalyst should be guided by a careful consideration of the specific synthetic requirements, including substrate scope, desired reaction conditions, and scalability. This comparative guide serves as a starting point for researchers to navigate the diverse landscape of catalysts for the synthesis of these important heterocyclic compounds.

References

Safety Operating Guide

Navigating the Disposal of 5-[4-(methylthio)phenyl]-1H-tetrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 5-[4-(methylthio)phenyl]-1H-tetrazole, a compound utilized in pharmaceutical and agrochemical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar tetrazole derivatives and general hazardous waste regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate caution. Based on information for related tetrazole compounds, this substance should be treated as a potentially hazardous material.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Hazard Profile of Structurally Similar Tetrazole Compounds

To inform a conservative disposal plan, the hazard classifications of related tetrazole compounds are summarized below. It is prudent to assume that this compound may exhibit similar properties.

Hazard ClassificationGHS Category (Typical for Tetrazole Derivatives)Associated Risks
Flammable SolidsCategory 2Material may ignite from friction, heat, sparks, or flames.
Acute Oral ToxicityCategory 4Harmful if swallowed.
Skin IrritationCategory 2Causes skin irritation.
Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.
Special Hazard Risk of explosion if heated under confinement This is a critical consideration for both storage and disposal.

Step-by-Step Disposal Plan

The disposal of this compound must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Identification and Classification

  • Based on the likely hazards, this compound should be presumed to be a hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for a definitive waste classification.

Step 2: Waste Segregation and Collection

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.

  • Collect waste this compound in a designated, properly sealed, and chemically compatible container. The container should be in good condition and not leak.

Step 3: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label should also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date accumulation started.

    • The primary hazards (e.g., "Flammable Solid," "Irritant").

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and under the control of laboratory personnel.

  • The storage area should be cool, dry, and away from sources of ignition, heat, and incompatible materials.

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with all necessary information about the waste, including its presumed hazards. Disposal will likely involve incineration in a licensed facility.[1]

Step 6: Decontamination of Empty Containers

  • Empty containers that held this compound must also be managed as hazardous waste unless they are properly decontaminated.

  • Consult your EHS department for approved decontamination procedures. If decontamination is not feasible, the empty container should be disposed of as hazardous waste.

Experimental Protocols Cited

This guidance is based on established protocols for the handling and disposal of hazardous laboratory chemicals as mandated by regulatory bodies such as the EPA and OSHA. Specific experimental data on the degradation or neutralization of this compound for disposal purposes is not publicly available. Therefore, treatment of the chemical waste in the laboratory is not recommended.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

Chemical_Disposal_Workflow cluster_prep Preparation & Identification cluster_handling Handling & Collection cluster_disposal Storage & Disposal start Start: Unwanted Chemical (this compound) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available presume_hazardous SDS Not Found: Presume Hazardous Based on Analogous Compounds sds_available->presume_hazardous No classify_waste Classify Waste (Consult EHS) sds_available->classify_waste Yes presume_hazardous->classify_waste wear_ppe Wear Appropriate PPE classify_waste->wear_ppe segregate_waste Segregate Waste wear_ppe->segregate_waste use_container Use Designated, Compatible Waste Container segregate_waste->use_container label_container Label Container: 'Hazardous Waste' + Chemical Name + Hazards use_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs professional_disposal Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-[4-(Methylthio)phenyl]-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-[4-(Methylthio)phenyl]-1H-tetrazole. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical and Physical Properties

PropertyValueReference
Signal Word Danger[1]
Hazard Pictograms Explosion[1]
Hazard Statements H240: Heating may cause an explosion.[1]
Melting Point/Range 154 - 158 °C (309 - 316 °F)[1]
Storage Temperature See product label for recommended storage temperature.[1]

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is mandatory.

1. Eye and Face Protection:

  • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • A face shield should be used in conjunction with goggles when there is a potential for splashing or spraying of the substance.[3]

2. Hand Protection:

  • Handle the substance with chemical-resistant gloves that have been inspected prior to use.[1]

  • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

  • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

3. Skin and Body Protection:

  • Wear a protective lab coat.

  • When handling larger quantities or when there is a risk of significant exposure, wear chemical-resistant clothing or a bunny suit to ensure full body protection.[4]

  • Protective clothing should be removed and washed before reuse.[2]

4. Respiratory Protection:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[5]

  • If ventilation is inadequate, a NIOSH-approved respirator should be used.

Operational and Disposal Plans

Handling and Storage:

  • Keep the substance away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1][6]

  • Keep and store the material away from clothing and other combustible materials.[1]

  • Keep the container in a cool, well-ventilated place.[1]

  • Store away from other materials.[1]

  • Change contaminated clothing promptly and wash hands after working with the substance.[1]

First Aid Measures:

  • After inhalation: Move the person to fresh air.[1]

  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water or shower.[1]

  • After eye contact: Rinse out with plenty of water and remove contact lenses.[1]

  • After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Spill and Disposal Procedures:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE as described above.

  • Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.

  • Dispose of the contents and container at an approved waste disposal plant.[1]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_quench Quench Reaction handling_react->cleanup_quench cleanup_waste Collect Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Glassware cleanup_decontaminate->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash

Caption: Chemical handling workflow.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.